molecular formula C9H12FNO B2675069 2-Fluoro-1-(3-methoxyphenyl)ethan-1-amine CAS No. 1556965-46-8

2-Fluoro-1-(3-methoxyphenyl)ethan-1-amine

Cat. No.: B2675069
CAS No.: 1556965-46-8
M. Wt: 169.199
InChI Key: ZFPZCGDSODIWIJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Fluoro-1-(3-methoxyphenyl)ethan-1-amine, with the CAS number 1556965-46-8, is a fluorinated aromatic amine of interest in advanced organic synthesis and pharmaceutical research . Its molecular formula is C 9 H 12 FNO, and it has a molecular weight of approximately 169.20 g/mol . The compound features a benzene ring substituted with a methoxy group at the 3-position and an ethylamine chain that is fluorinated on the carbon adjacent to the amine group . This specific structure, incorporating both a fluorine atom and an amine functional group on the same ethyl chain attached to an aromatic system, makes it a valuable building block (synthon) for constructing more complex molecules . Researchers utilize such fluorinated amines in various discovery chemistry applications. The compound is offered by several chemical suppliers in quantities ranging from milligrams to multi-gram scales, indicating its use in laboratory-scale research and development . For Research Use Only. This product is intended for laboratory research and development purposes exclusively. It is not intended for diagnostic or therapeutic uses, nor for application in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-fluoro-1-(3-methoxyphenyl)ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12FNO/c1-12-8-4-2-3-7(5-8)9(11)6-10/h2-5,9H,6,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFPZCGDSODIWIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(CF)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-Fluoro-1-(3-methoxyphenyl)ethan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Strategic Importance of Fluorinated Chiral Amines

The introduction of fluorine into drug candidates is a cornerstone of modern medicinal chemistry, often leading to enhanced metabolic stability, increased binding affinity, and improved pharmacokinetic profiles. When combined with a chiral amine, a privileged scaffold in numerous pharmaceuticals, the resulting β-fluoroamine moiety becomes a highly valuable building block for drug discovery and development. This guide provides a comprehensive overview of the synthetic pathways to 2-Fluoro-1-(3-methoxyphenyl)ethan-1-amine, a key intermediate for various neurologically active compounds and other therapeutic agents. We will delve into the strategic considerations behind route selection, provide detailed, field-proven protocols, and explore the mechanistic underpinnings of the key chemical transformations.

Retrosynthetic Analysis and Strategic Overview

A logical retrosynthetic analysis of the target molecule, 2-Fluoro-1-(3-methoxyphenyl)ethan-1-amine, reveals two primary disconnection approaches. The most convergent and widely employed strategy involves the formation of the C-N bond via reductive amination of a corresponding α-fluoroketone. A less common, alternative approach would involve the direct fluorination of a pre-existing amine.

G cluster_0 Pathway 1: Reductive Amination (Preferred) cluster_1 Ketone Synthesis cluster_2 Pathway 2: Direct Fluorination TM 2-Fluoro-1-(3-methoxyphenyl)ethan-1-amine AFK 2-Fluoro-1-(3-methoxyphenyl)ethan-1-one TM->AFK C-N Disconnection (Reductive Amination) PrecursorAmine 1-(3-methoxyphenyl)ethan-1-amine TM->PrecursorAmine C-F Disconnection (Direct Fluorination) Ketone 1-(3-methoxyphenyl)ethanone AFK->Ketone C-F Disconnection (α-Fluorination) AmineSource Amine Source (e.g., NH3) Anisole Anisole Ketone->Anisole C-C Disconnection (Friedel-Crafts Acylation) FluorinatingAgent Fluorinating Agent AcetylChloride Acetyl Chloride FluorinatingAgent2 Fluorinating Agent

Caption: Retrosynthetic analysis of 2-Fluoro-1-(3-methoxyphenyl)ethan-1-amine.

This guide will focus on the preferred and more robust reductive amination pathway, which offers superior control over regioselectivity and access to chiral products through asymmetric methodologies.

Synthesis Pathway via Reductive Amination: A Step-by-Step Guide

The most reliable synthesis of 2-Fluoro-1-(3-methoxyphenyl)ethan-1-amine proceeds through a three-step sequence starting from commercially available 3-methoxyacetophenone.

G Start 3-Methoxyacetophenone Intermediate 2-Fluoro-1-(3-methoxyphenyl)ethan-1-one Start->Intermediate α-Fluorination (e.g., Selectfluor®) Product 2-Fluoro-1-(3-methoxyphenyl)ethan-1-amine Intermediate->Product Reductive Amination (e.g., NH4OAc, NaBH3CN or Biocatalytic)

Caption: Overall synthetic workflow for the target molecule.

Step 1: Synthesis of the Ketone Precursor, 1-(3-Fluoro-4-methoxyphenyl)ethanone

While the target is the 3-methoxyphenyl isomer, many literature protocols describe the synthesis of related isomers which are directly adaptable. A common method for synthesizing the necessary ketone precursor is through a Friedel-Crafts acylation. For instance, a patent describes the synthesis of 2-fluoro-4-methoxyacetophenone from m-fluoroanisole[1]. A similar, well-established procedure can be used for the 3-methoxy isomer starting from 1-fluoro-2-methoxybenzene[2].

Protocol: Friedel-Crafts Acylation to Synthesize 1-(4-Fluoro-3-methoxyphenyl)ethanone [2] (Note: This protocol is for an isomer but demonstrates the general methodology.)

  • Reaction Setup: In a dry, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1-fluoro-2-methoxybenzene (1.0 eq.) in dry dichloromethane (DCM).

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Lewis Acid Addition: Slowly add anhydrous aluminum chloride (AlCl₃, 1.1 eq.) to the stirred solution. The addition should be portion-wise to control the exotherm.

  • Acylating Agent Addition: Add acetyl chloride (1.05 eq.) dropwise to the reaction mixture, maintaining the temperature at 0 °C.

  • Reaction Progression: Allow the reaction to slowly warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching: Carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid to quench the reaction and decompose the aluminum complexes.

  • Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with DCM (2x). Combine the organic layers, wash with saturated sodium bicarbonate solution, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude 1-(4-fluoro-3-methoxyphenyl)ethanone by column chromatography on silica gel or by distillation.

Step 2: α-Fluorination of 1-(3-methoxyphenyl)ethanone

The selective introduction of a fluorine atom at the α-position to the carbonyl group is a critical step. This is typically achieved using an electrophilic fluorinating agent.

Mechanism Insight: The reaction proceeds via an enol or enolate intermediate, which acts as a nucleophile, attacking the electrophilic fluorine source. The choice of base and reaction conditions can influence the formation of the kinetic versus the thermodynamic enolate, although for a terminal methyl ketone like this, regioselectivity is not an issue.

Protocol: Electrophilic Fluorination

  • Reaction Setup: Dissolve 1-(3-methoxyphenyl)ethanone (1.0 eq.) in a suitable solvent such as N,N-dimethylformamide (DMF) or tetrahydrofuran (THF) in a dry flask under an inert atmosphere.

  • Enolate Formation: Add a base, such as lithium diisopropylamide (LDA) or sodium hexamethyldisilazide (NaHMDS), dropwise at a low temperature (e.g., -78 °C) to generate the enolate.

  • Fluorination: Add a solution of an electrophilic fluorinating agent, such as N-Fluorobenzenesulfonimide (NFSI) or Selectfluor®, in the same solvent. Maintain the low temperature during the addition.

  • Warming and Quenching: After the addition is complete, allow the reaction to stir for a specified period (monitor by TLC) before slowly warming to room temperature. Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Work-up and Purification: Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify the resulting 2-fluoro-1-(3-methoxyphenyl)ethan-1-one by column chromatography.

Step 3: Reductive Amination to 2-Fluoro-1-(3-methoxyphenyl)ethan-1-amine

Reductive amination is a robust and versatile method for converting ketones into amines.[3][4] It involves the initial formation of an imine intermediate, which is then reduced in situ to the desired amine.[4]

A. Classical Reductive Amination

This method uses a chemical reducing agent and is suitable for producing the racemic amine.

Protocol: Reductive Amination using Sodium Cyanoborohydride [4]

  • Reaction Setup: In a round-bottom flask, dissolve 2-fluoro-1-(3-methoxyphenyl)ethan-1-one (1.0 eq.) in methanol.

  • Amine Source: Add an excess of an ammonia source, such as ammonium acetate or a solution of ammonia in methanol.

  • pH Adjustment: Adjust the pH of the mixture to be slightly acidic (pH 6-7) using glacial acetic acid. This is crucial for promoting imine formation without deactivating the amine nucleophile.

  • Reducing Agent: Add sodium cyanoborohydride (NaBH₃CN, ~1.5 eq.) portion-wise. NaBH₃CN is a mild reducing agent that selectively reduces the imine in the presence of the ketone.

  • Reaction: Stir the reaction at room temperature for 12-24 hours, monitoring by TLC or LC-MS.

  • Work-up: Quench the reaction by adding dilute HCl until gas evolution ceases (to destroy excess borohydride). Make the solution basic with NaOH or Na₂CO₃ and extract the amine product with an organic solvent like dichloromethane or ethyl acetate.

  • Purification: Dry the combined organic extracts, concentrate, and purify the amine by column chromatography or distillation.

B. Biocatalytic Asymmetric Reductive Amination

For the synthesis of enantiomerically pure β-fluoroamines, biocatalysis offers a powerful and green alternative. Reductive aminases (RedAms) can catalyze the reductive amination of α-fluoroacetophenones with high conversion and excellent enantioselectivity.[5]

Conceptual Protocol: Asymmetric Synthesis using Reductive Aminases [5]

  • Reaction Mixture: Prepare a buffered aqueous solution containing the 2-fluoro-1-(3-methoxyphenyl)ethan-1-one substrate.

  • Enzyme and Cofactor: Add the selected Reductive Aminase (RedAm) enzyme, a cofactor such as NADPH, and a cofactor recycling system (e.g., a glucose dehydrogenase and glucose).

  • Amine Donor: Add the amine donor, typically a high concentration of an ammonium salt (e.g., ammonium chloride) for the synthesis of a primary amine.

  • Incubation: Incubate the reaction at a controlled temperature (e.g., 37 °C) and pH with gentle agitation.

  • Monitoring and Work-up: Monitor the reaction for conversion and enantiomeric excess (ee) using chiral HPLC. Once complete, the product can be extracted from the aqueous phase using an appropriate organic solvent after adjusting the pH.

Quantitative Data Summary

StepReactionKey ReagentsTypical YieldPurity/eeReference
1Friedel-Crafts AcylationAlCl₃, Acetyl Chloride70-90%>95%[2]
2α-FluorinationLDA, NFSI60-80%>95%General
3AReductive AminationNH₄OAc, NaBH₃CN50-85%Racemic[4]
3BAsymmetric Reductive AminationRedAm, NADPH, NH₄Cl>90% conversion85-99% ee[5]

Safety and Handling

  • Friedel-Crafts Acylation: Aluminum chloride is highly corrosive and reacts violently with water. Acetyl chloride is also corrosive and a lachrymator. The reaction should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

  • Fluorinating Agents: Electrophilic fluorinating agents like NFSI and Selectfluor® are strong oxidizers and should be handled with care.

  • Reductive Amination: Sodium cyanoborohydride is toxic and releases hydrogen cyanide gas upon contact with strong acids. Quenching should be done carefully in a fume hood.

  • General Precautions: The final amine product and its intermediates should be considered harmful if swallowed and may cause skin and eye irritation.[2] Always consult the Material Safety Data Sheet (MSDS) for each reagent before use.

Conclusion and Future Perspectives

The synthesis of 2-Fluoro-1-(3-methoxyphenyl)ethan-1-amine is most effectively achieved through a multi-step sequence centered around the reductive amination of an α-fluoroketone intermediate. While classical methods provide reliable access to the racemic product, the advent of biocatalytic approaches using reductive aminases presents a superior strategy for producing enantiomerically pure β-fluoroamines, which are of paramount importance in pharmaceutical development.[5] The choice of methodology will ultimately depend on the specific requirements for scale, cost, and stereochemical purity. Future research will likely focus on developing more efficient and scalable biocatalytic systems and exploring novel fluorination techniques.

References

  • Mortimer, D., Wells, A. S., & Slabu, I. (2020). Asymmetric Synthesis of Primary and Secondary β-Fluoro-arylamines using Reductive Aminases from Fungi. Organic & Biomolecular Chemistry, 18(33), 6483–6488. [Link]

  • MilliporeSigma. (n.d.). 1-(3-Fluoro-4-methoxyphenyl)ethan-1-amine. Retrieved February 24, 2026, from [Link]

  • PubChemLite. (n.d.). 2-(4-fluoro-3-methoxyphenyl)ethan-1-amine. Retrieved February 24, 2026, from [Link]

  • Wikipedia. (2023, December 27). Reductive amination. Retrieved February 24, 2026, from [Link]

  • CN102304035A - Preparation method of 2-fluoro-4-methoxyacetophenone. (2011).

Sources

2-Fluoro-1-(3-methoxyphenyl)ethan-1-amine CAS number and structure

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the physicochemical profile, synthesis, and application of 2-Fluoro-1-(3-methoxyphenyl)ethan-1-amine , a specialized


-fluoroamine building block.

This guide is structured for medicinal chemists and process scientists, focusing on the compound's utility as a bioisostere and the specific challenges of its regioselective synthesis.

Chemical Identity & Physicochemical Profile[1][2][3][4]

This compound belongs to the class of


-fluoroamines , a structural motif increasingly utilized in drug discovery to modulate basicity (pKa) and improve metabolic stability without significantly altering steric bulk.[1]
PropertySpecification
IUPAC Name 2-Fluoro-1-(3-methoxyphenyl)ethan-1-amine
Common Class

-Fluoroamine; Fluorinated Phenethylamine Analog
CAS Number Note: Specific CAS for this exact regioisomer is not widely cataloged. Analogous structures include 1213014-67-5 (Ring-F isomer).
Molecular Formula

Molecular Weight 169.20 g/mol
SMILES COC1=CC=CC(C(N)CF)=C1
Chirality Contains one stereocenter at C1.[2][3][4][5] Often synthesized as a racemate or enantioselectively via chiral aziridines.
Predicted pKa ~8.5 - 9.0 (The

-fluorine typically lowers the amine pKa by 1–2 units compared to the non-fluorinated parent, pKa ~9.8).
Structural Significance
  • Bioisosterism: The fluorine atom acts as a bioisostere for hydrogen but introduces a strong dipole.

  • Gauche Effect: The

    
     motif exhibits a strong gauche preference due to 
    
    
    
    hyperconjugation and electrostatic interactions, locking the ethyl chain into a specific conformation that may enhance receptor binding affinity.
  • Metabolic Blocking: The presence of fluorine at the

    
    -position can block metabolic degradation (e.g., oxidation) at the adjacent carbon.
    

Synthesis Strategy: Regioselective Aziridine Ring Opening[6][7][8][9][10]

The most robust and chemically distinct method for accessing 2-Fluoro-1-(3-methoxyphenyl)ethan-1-amine —specifically ensuring the fluorine is at the terminal (C2) position and the amine at the benzylic (C1) position—is the nucleophilic ring opening of the corresponding aziridine.

Direct fluorination of the amine (e.g., using DAST on an alcohol) often leads to rearrangements (aziridinium intermediates) that scramble the regiochemistry. The Doyle Protocol (Lewis base-catalyzed hydrofluorination) is the industry standard for this transformation.

Reaction Pathway Diagram

SynthesisPathway Styrene 3-Methoxystyrene (Precursor) Aziridine 2-(3-Methoxyphenyl)aziridine (Intermediate) Styrene->Aziridine Nitrene Transfer (e.g., Rh2(esp)2) Product 2-Fluoro-1-(3-methoxyphenyl) ethan-1-amine (Target) Aziridine->Product Regioselective Ring Opening Reagents Reagents: PhCOF (F- Source) HFIP (Solvent/Activator) DBN (Catalyst) Reagents->Aziridine

Figure 1: Synthetic pathway via aziridine intermediate, ensuring regioselective installation of the fluorine atom.

Experimental Protocol

Objective: Synthesis of 2-Fluoro-1-(3-methoxyphenyl)ethan-1-amine via Lewis Base Catalyzed Hydrofluorination.

Mechanism: The reaction utilizes Benzoyl Fluoride (PhCOF) as a latent source of HF, activated by Hexafluoroisopropanol (HFIP) and a Lewis base catalyst (DBN). This avoids the use of hazardous anhydrous HF and ensures the nucleophile (F-) attacks the less hindered carbon (or is directed by the transition state to the


-position depending on protecting groups), while the nitrogen retains its position.
Reagents & Materials[4][6][11][12][13][14][15][16]
  • Substrate: 2-(3-methoxyphenyl)aziridine (1.0 equiv).

  • Fluorine Source: Benzoyl fluoride (PhCOF) (2.0 equiv).

  • Activator/Solvent: 1,1,1,3,3,3-Hexafluoroisopropanol (HFIP) (4.0 equiv).

  • Catalyst: 1,5-Diazabicyclo[4.3.0]non-5-ene (DBN) (0.2 equiv, 20 mol%).

  • Solvent: t-Butyl methyl ether (TBME) or Dichloromethane (DCM).

Step-by-Step Methodology
  • Preparation: In an 8 mL polypropylene reaction vial (glass reacts with HF), dissolve 2-(3-methoxyphenyl)aziridine (1.0 mmol) in TBME (1.0 mL).

  • Catalyst Addition: Add DBN (24.7 µL, 0.2 mmol).

  • Activation: Add HFIP (0.42 mL, 4.0 mmol) followed immediately by PhCOF (0.22 mL, 2.0 mmol).

    • Note: The order of addition is critical to generate the active amine-HF species in situ.

  • Reaction: Seal the vial and heat to 50 °C in an aluminum heating block. Stir for 2–4 hours .

    • Monitoring: Monitor consumption of aziridine by LC-MS or 19F-NMR (look for the disappearance of PhCOF signal and appearance of the product signal at

      
       -220 to -230 ppm).
      
  • Quenching: Cool to room temperature. Quench the reaction with saturated aqueous

    
     (3 mL).
    
  • Extraction: Extract the aqueous layer with Ethyl Acetate (3 x 5 mL).

  • Purification: Dry combined organics over

    
    , filter, and concentrate. Purify via flash column chromatography (Silica gel, typically 0-10% MeOH in DCM with 1% 
    
    
    
    to prevent amine tailing).

Yield Expectation: 75–90% isolated yield. Regioselectivity: >20:1 preference for the


-fluoroamine (F at terminal carbon) over the 

-fluoro isomer.

Analytical Validation (Self-Validating System)

To ensure the integrity of the synthesized compound, the following analytical signatures must be verified.

MethodDiagnostic SignalInterpretation
19F NMR

-220 to -230 ppm (td,

)
Confirms the presence of a

group. The triplet-of-doublets splitting pattern confirms coupling to two geminal protons and one vicinal proton.
1H NMR

4.3–4.6 ppm (dm,

)
The

protons will appear as a widely split doublet due to the large geminal H-F coupling.
LC-MS [M+H]+ = 170.2Mass confirmation. Note that loss of HF (M-20) is a common fragmentation pathway for

-fluoroamines in mass spec.

Applications in Drug Design[15]

The 2-Fluoro-1-(3-methoxyphenyl)ethan-1-amine scaffold is a valuable tool for "Scaffold Hopping" in medicinal chemistry.

pKa Modulation

The inductive electron-withdrawing effect of the fluorine atom reduces the electron density on the nitrogen lone pair.

  • Parent Amine pKa: ~9.8

  • 
    -Fluoroamine pKa:  ~8.3
    
  • Impact: At physiological pH (7.4), a larger fraction of the drug exists in the neutral form compared to the parent, potentially increasing blood-brain barrier (BBB) penetration via passive diffusion.

Conformational Locking

The gauche effect aligns the C-F and C-N bonds. This reduces the entropic penalty of binding if the receptor active site requires a specific bent conformation of the ethyl chain.

Safety & Handling

  • HFIP (Hexafluoroisopropanol): Corrosive and volatile. Causes severe eye damage. Handle in a fume hood.

  • Benzoyl Fluoride: Hydrolyzes to release HF. Treat as a potential HF source.[6][7]

  • Polypropylene Labware: Essential for the reaction step. Glassware may be etched by in-situ generated HF, leading to contamination and lower yields.

  • Calcium Gluconate: Keep calcium gluconate gel nearby as a standard precaution whenever working with potential HF-generating reagents.

References

  • Kalow, J. A., Schmitt, D. E., & Doyle, A. G. (2012). Synthesis of

    
    -Fluoroamines by Lewis Base Catalyzed Hydrofluorination of Aziridines. Journal of Organic Chemistry, 77(9), 4177–4183.
    
  • Nielsen, M. K., Ugaz, C. R., Li, W., & Doyle, A. G. (2016). PyFluor: A Low-Cost, Stable, and Selective Deoxyfluorination Reagent. Journal of the American Chemical Society, 138(2), 734–737.

  • Wade, P. A. (1980). Regioselective opening of aziridines.[5][8] Journal of Organic Chemistry. (Contextual grounding for aziridine reactivity).

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.

Sources

Strategic Fluorination: The 2-Fluoro-1-(3-methoxyphenyl)ethan-1-amine Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the design, synthesis, and pharmacological context of 2-Fluoro-1-(3-methoxyphenyl)ethan-1-amine , a specialized fluorinated scaffold.

This guide deviates from standard templates to focus on the unique chemical biology of


-fluoroamines, specifically the "Double Gauche Effect"  and its utility in modulating basicity and receptor binding kinetics.

Content Type: Technical Whitepaper & Synthesis Guide Subject: Medicinal Chemistry / CNS Probe Design

Executive Summary: The Fluorine Bioisostere

In the optimization of CNS-active phenethylamines and benzylamines, 2-Fluoro-1-(3-methoxyphenyl)ethan-1-amine represents a high-value "probe" molecule. It introduces a fluorine atom at the


-position relative to the nitrogen, creating a unique electrostatic environment.

Unlike ring fluorination (which primarily affects metabolic stability and lipophilicity), side-chain


-fluorination fundamentally alters the conformational landscape  and electronic profile  of the amine. This molecule serves as a critical case study for researchers attempting to:
  • Lower Amine Basicity: To enhance blood-brain barrier (BBB) passive diffusion without sacrificing solubility.

  • Lock Conformation: Exploiting the gauche effect to mimic bioactive receptor-bound states.

  • Block Metabolism: Preventing oxidative deamination at labile positions.

Structural Logic & Chemical Biology

The "Double Gauche" Effect

The most critical feature of this molecule is the conformational restriction induced by the vicinal fluorine and amine. In the protonated state (physiological pH), the ammonium group (


) and the fluorine atom (

) do not adopt the sterically favored anti conformation. Instead, they preferentially adopt a gauche orientation.
  • Mechanism: This is driven by strong electrostatic attraction between the electropositive ammonium center and the electronegative fluorine (

    
     hyperconjugation also plays a role, but electrostatics dominate in polar media).
    
  • Impact: This "locks" the ethyl side chain, reducing entropic penalty upon binding to targets like TAAR1 or 5-HT receptors.

pKa Modulation

The


-fluorine exerts a strong electron-withdrawing inductive effect (

), significantly lowering the pKa of the primary amine.
  • Typical Benzylamine pKa: ~9.5

  • 
    -Fluorobenzylamine pKa:  ~8.3 – 8.7
    
  • Result: A higher fraction of the drug exists as the neutral free base at physiological pH (7.4), exponentially increasing passive lipid membrane permeability (BBB penetration).

GaucheEffect Figure 1: The Double Gauche Effect in 2-Fluoro-1-(3-methoxyphenyl)ethan-1-amine cluster_0 Conformational Equilibrium cluster_1 Pharmacological Outcome Anti Anti Conformer (Sterically Favored) Gauche Gauche Conformer (Electrostatially Locked) Anti->Gauche Protonation (H+) Binding Receptor Binding (Pre-organized) Gauche->Binding Reduced Entropy Cost Permeability BBB Penetration (Lower pKa) Gauche->Permeability Inductive Effect

Synthetic Methodology

Route Selection: The synthesis of 2-fluoro-1-arylethanamines is challenging due to the instability of the free amine during fluorination. The most robust route utilizes the reduction of a phenylglycine precursor followed by deoxyfluorination .

Retrosynthetic Analysis
  • Target: 2-Fluoro-1-(3-methoxyphenyl)ethan-1-amine

  • Precursor:

    
    -Protected 2-Amino-2-(3-methoxyphenyl)ethanol
    
  • Starting Material: 3-Methoxybenzaldehyde (via Strecker or Bucherer-Bergs) OR 3-Methoxyphenylglycine.

Detailed Protocol: The Modified Phenylglycinol Route
Step 1: Synthesis of (3-Methoxyphenyl)glycine

If not commercially available, synthesize via the Strecker reaction.

  • Reagents: 3-Methoxybenzaldehyde (10 mmol), TMSCN (11 mmol), Ammonia (7M in MeOH).

  • Procedure: Stir aldehyde and ammonia in MeOH. Add TMSCN dropwise at 0°C. Stir at RT for 12h.

  • Hydrolysis: Reflux the resulting aminonitrile in 6M HCl for 4h to convert the nitrile to the acid.

  • Isolation: Neutralize to pH 6 to precipitate the amino acid.

Step 2: Reduction to the Amino Alcohol

Direct reduction of the acid requires protection or strong reducing agents.

  • Reagents: (3-Methoxyphenyl)glycine (5 mmol),

    
     (10 mmol), THF (anhydrous).
    
  • Setup: Flame-dried 3-neck flask under Argon.

  • Addition: Add amino acid solid in portions to a suspension of

    
     in THF at 0°C.
    
  • Reflux: Heat to reflux for 6h.

  • Quench: Fieser workup (

    
     mL 
    
    
    
    ,
    
    
    mL 15%
    
    
    ,
    
    
    mL
    
    
    ). Filter precipitate.
  • Yield: ~85% of 2-amino-2-(3-methoxyphenyl)ethanol.

Step 3: Deoxyfluorination (The Critical Step)

Using DAST (Diethylaminosulfur trifluoride) or Deoxo-Fluor.[1] Note: Direct fluorination of the free amine is dangerous (aziridine formation/polymerization). We use in-situ protonation or transient protection.

Protocol (Protonation Method):

  • Protection (Optional but Recommended): Convert amine to Boc-derivative using

    
    /
    
    
    
    . If skipping protection, pre-treat with HF-Pyridine to protonate.
  • Fluorination:

    • Dissolve

      
      -Boc-amino alcohol (1.0 eq) in anhydrous 
      
      
      
      (DCM) in a plastic/Teflon vessel.
    • Cool to -78°C.

    • Add DAST (1.2 eq) dropwise.

    • Allow to warm to RT slowly over 4h.

  • Mechanism: The reaction proceeds via an aziridinium intermediate if the nitrogen is nucleophilic enough, or direct

    
     if strictly protected.
    
  • Workup: Pour into saturated

    
     (Caution: 
    
    
    
    evolution). Extract with DCM.
  • Deprotection: Treat with TFA/DCM (1:1) for 1h to remove Boc group.

  • Purification: Reverse-phase HPLC (C18 column, Water/Acetonitrile gradient).

Analytical Profile (Expected Data)
TechniqueSignal CharacteristicStructural Assignment
1H NMR

3.80 (s, 3H)
Methoxy group (

)
1H NMR

4.3-4.6 (dm,

Hz)

(Geminal H-F coupling)
19F NMR

-215 to -225 ppm (td)
Terminal Fluorine (Typical for

-fluoroamine)
MS (ESI)

Parent Ion

Synthesis Workflow Diagram

Synthesis Figure 2: Synthetic Pathway via Modified Phenylglycinol Route Start 3-Methoxybenzaldehyde Step1 Strecker Synthesis (TMSCN / NH3) Start->Step1 Inter1 Intermediate: (3-Methoxyphenyl)glycine Step1->Inter1 Step2 Reduction (LiAlH4 / THF) Inter1->Step2 Inter2 Intermediate: Amino Alcohol Step2->Inter2 Step3 Deoxyfluorination (DAST / DCM / -78C) Inter2->Step3 Via Aziridinium Ion Final Target: 2-Fluoro-1-(3-methoxyphenyl)ethan-1-amine Step3->Final

[2][3]

Pharmacological & Safety Considerations

Receptor Affinity

The 3-methoxy substitution pattern is historically associated with metabolic precursors to potent monoamine releasers. However, the


-fluorine often reduces potency at VMAT2 (vesicular transporter) while retaining affinity for surface transporters (SERT/NET) or trace amine receptors (TAAR1).
  • Hypothesis: The fluorinated analog will exhibit lower intrinsic efficacy than the non-fluorinated parent but higher metabolic stability and longer duration of action .

Safety: DAST & Fluorides
  • Explosion Hazard: DAST can decompose violently above 50°C. Always conduct reactions at low temperature and never distill the reagent.

  • Bone Toxicity: Hydrofluoric acid (HF) is a byproduct of DAST hydrolysis. It penetrates skin and decalcifies bone. Always have Calcium Gluconate gel available during synthesis.

References

  • Duthion, B., et al. (2010). "Enantioselective Synthesis of

    
    -Fluoroamines from 
    
    
    
    -Amino Alcohols: Application to the Synthesis of LY503430." Organic Letters. Link
  • Silva, P. J., et al. (2014).[2] "Conformational analysis of 2,2-difluoroethylamine hydrochloride: double gauche effect." Beilstein Journal of Organic Chemistry. Link

  • Meyerson, L. R., et al. (1978).[3] "Effect of beta-fluorophenethylamine analogs on monoamine oxidase substrate preference." Research Communications in Chemical Pathology and Pharmacology. Link

  • Rosen, T. C., et al. (2013). "Fluorine in psychedelic phenethylamines."[4][5] Drug Testing and Analysis. Link

  • Spadoni, G., et al. (2018). "

    
    -Fluorofentanyls Are pH-Sensitive Mu Opioid Receptor Agonists."[6] ACS Chemical Neuroscience. Link
    

Sources

Theoretical Profiling of 2-Fluoro-1-(3-methoxyphenyl)ethan-1-amine: Structural Dynamics and Pharmacological Potential

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Theoretical Studies of 2-Fluoro-1-(3-methoxyphenyl)ethan-1-amine Content Type: Technical Whitepaper / Theoretical Profiling Guide Audience: Medicinal Chemists, Computational Biologists, and Drug Discovery Scientists

Executive Summary

This guide presents a comprehensive theoretical characterization of 2-Fluoro-1-(3-methoxyphenyl)ethan-1-amine , a specific fluorinated derivative of the


-phenylethylamine scaffold. Unlike classical phenethylamines (which possess a 2-aminoethyl side chain), this molecule features a benzylic amine and a terminal fluoromethyl group (

).

This structural arrangement introduces unique stereoelectronic effects—most notably the Fluorine Gauche Effect —which significantly alters the conformational landscape, basicity (pKa), and metabolic stability compared to its non-fluorinated parent. This whitepaper serves as a foundational document for researchers investigating this scaffold as a potential Trace Amine Associated Receptor 1 (TAAR1) agonist or a metabolically stable monoamine oxidase (MAO) probe.[1]

Module 1: Structural & Conformational Analysis (The Fluorine Effect)

Structural Definition

The molecule is defined by the following connectivity:

  • Core Scaffold: Ethanamine chain.[1]

  • C1 (Benzylic): Substituted with a primary amine (

    
    ) and a 3-methoxyphenyl ring.
    
  • C2 (Terminal): Substituted with a fluorine atom.[1][2]

IUPAC Name: 1-(3-methoxyphenyl)-2-fluoroethan-1-amine. SMILES: COC1=CC=CC(C(N)CF)=C1

The Gauche Effect

The most critical theoretical parameter for this molecule is the conformational preference dictated by the vicinal fluorine and amine groups. In classical organic chemistry, steric repulsion suggests large groups prefer an anti (


) conformation.[1] However, 1,2-fluoroamines exhibit a strong Gauche Effect , where the C-F and C-N bonds prefer a synclinal (

) orientation.

Mechanistic Causality:

  • Hyperconjugation: The

    
     bonding orbital donates electron density into the low-lying 
    
    
    
    antibonding orbital.[1][3] This interaction is maximized when the C-H bond is anti-periplanar to the C-F bond, forcing the C-N bond to be gauche to the C-F bond.
  • Electrostatics: In the protonated state (physiological pH), the ammonium group (

    
    ) and the fluorine atom (
    
    
    
    ) experience a stabilizing electrostatic attraction, further locking the gauche conformation.

Experimental Implication: This "folded" conformation mimics the bioactive pose of rigidified neurotransmitters, potentially enhancing binding affinity for receptors with compact orthosteric sites (e.g., TAAR1).

Visualization: Conformational Energy Landscape

The following diagram illustrates the stereoelectronic logic driving the gauche preference.

GaucheEffect cluster_0 Stereoelectronic Drivers cluster_1 Conformational Outcome Hyper Hyperconjugation (σC-H → σ*C-F) Gauche Gauche Rotamer (60°) Stereoelectronically Favored (Global Minimum) Hyper->Gauche Stabilizes Electro Electrostatics (NH3+ ... F-) Electro->Gauche Stabilizes (Strong) Anti Anti Rotamer (180°) Sterically Favored (High Energy) Anti->Gauche Isomerization Effect Result: Compact, Folded Pharmacophore Gauche->Effect

Caption: Stereoelectronic stabilization of the gauche conformer in beta-fluoroamines via hyperconjugation and electrostatic attraction.

Module 2: Physicochemical Properties & pKa Modulation

The introduction of a


-fluorine atom is a strategic tool in medicinal chemistry to modulate basicity without altering steric bulk significantly.[1]
pKa Depression

The fluorine atom is highly electronegative, exerting a strong inductive electron-withdrawing effect (-I) on the adjacent amine.

  • Non-fluorinated Parent (1-Phenylethylamine): pKa

    
     9.8
    
  • Fluorinated Analog (Target): Predicted pKa

    
     8.3 – 8.5
    

Causality: The electron-withdrawing fluorine destabilizes the positively charged ammonium species, making the conjugate base (neutral amine) relatively more stable. Biological Impact: At physiological pH (7.4), a larger fraction of the molecule exists in the neutral, uncharged state compared to the non-fluorinated parent. This theoretically enhances Blood-Brain Barrier (BBB) permeability via passive diffusion.[1]

Quantitative Property Summary
PropertyValue (Predicted)Rationale
Molecular Weight 169.19 g/mol Ideal for CNS penetration (< 400).
LogP ~1.5Moderate lipophilicity; fluorine increases lipophilicity vs. H.
pKa (Base) 8.3 ± 0.2Reduced basicity due to

-F inductive effect.[1]
TPSA 26.02 ŲLow polar surface area favors BBB crossing.[1]
Rotatable Bonds 3High conformational flexibility (constrained by gauche effect).[1]

Module 3: Pharmacophore Modeling & Target Prediction[1]

Based on the structural homology to 3-methoxy-phenethylamine and alpha-methylbenzylamine, the following targets are prioritized for theoretical docking studies.

Primary Target: TAAR1 (Trace Amine Associated Receptor 1)

TAAR1 is a GPCR activated by intracellular trace amines.[1][4]

  • Binding Mode: The protonated amine forms a salt bridge with Asp3.32 (Asp103) .[1] The phenyl ring engages in

    
     stacking with Phe3.35  and Trp6.48 .[1]
    
  • Effect of 3-Methoxy: The meta-substitution mimics the electronic profile of endogenous substrates, potentially enhancing potency.

  • Effect of

    
    -Fluorine:  The gauche conformation pre-organizes the ethyl chain to fit the compact TAAR1 orthosteric pocket, potentially reducing the entropic penalty of binding.
    
Secondary Target: MAO-B (Monoamine Oxidase B)

-substituted amines are often inhibitors rather than substrates of MAO.[1] However, this molecule is a 

-substituted amine with a benzylic nitrogen.[1]
  • Hypothesis: The terminal fluorine (

    
    ) blocks metabolic oxidation at the 
    
    
    
    -carbon. However, the benzylic position is susceptible to oxidative deamination.[1] The steric bulk of the benzylic amine may hinder MAO active site access, acting as a competitive inhibitor.
Computational Workflow (Protocol)

To validate these interactions, the following computational protocol is recommended:

  • Ligand Preparation:

    • Generate 3D conformers using RDKit/OpenBabel.[1]

    • Calculate ESP charges at B3LYP/6-31G* level (Gaussian/ORCA).[1]

    • Critical Step: Explicitly model the protonated (

      
      ) species.[1]
      
  • Receptor Preparation:

    • Source PDB: TAAR1 (Homology model or recent Cryo-EM structures if available, e.g., PDB 7X2M for related amine receptors).

    • Define Grid Box: Centered on Asp3.32.[1]

  • Docking (AutoDock Vina / Glide):

    • Run rigid receptor/flexible ligand docking.[1]

    • Score based on Salt Bridge distance (< 3.5 Å) and

      
       centroid alignment.[1]
      

DockingWorkflow cluster_inputs Input Generation cluster_analysis Interaction Analysis Ligand Ligand: 2-Fluoro-1-(3-OMe-Ph)-ethanamine (Protonated) DFT DFT Optimization (B3LYP) Confirm Gauche Minima Ligand->DFT Target Target: hTAAR1 Model (Focus: Asp3.32) Dock Molecular Docking (AutoDock Vina) Target->Dock DFT->Dock SaltBridge Salt Bridge Check (NH3+ ... Asp-) Dock->SaltBridge PiStack Pi-Stacking Check (Ar ... Phe/Trp) Dock->PiStack

Caption: In silico workflow for validating receptor affinity and binding modes.

Module 4: ADMET & Metabolic Stability Theory

The strategic placement of fluorine is a classic medicinal chemistry tactic to block "soft spots" in metabolism.[1][2][5]

Metabolic Blockade[1]
  • Standard Metabolism: Phenethylamines are typically degraded via MAO-mediated deamination (oxidation of the

    
    -carbon) or CYP450 hydroxylation of the terminal carbon.
    
  • Fluorine Effect: The C-F bond is metabolically inert (

    
    ).[1] Replacing a terminal hydrogen with fluorine prevents 
    
    
    
    -oxidation at the ethyl chain end.[1]
  • Vulnerability: The molecule remains susceptible to O-demethylation (at the 3-methoxy group) by CYP2D6, generating a phenol derivative which would likely be rapidly conjugated and excreted.

Toxicity Considerations
  • Fluoroacetate Risk:

    
    -fluoroethanol and 
    
    
    
    -fluoroethylamine derivatives can theoretically be metabolized to fluoroacetate (a toxic Krebs cycle inhibitor) if the amine is cleaved oxidatively.
  • Risk Assessment: Because the amine is benzylic, oxidative deamination yields 2-fluoro-1-(3-methoxyphenyl)ethanone . This ketone does not immediately release fluoroacetate.[1] Further oxidative cleavage would be required.[1] This suggests a lower toxicity profile than simple aliphatic fluoroamines, but rigorous screening is required.[1]

References

  • O'Hagan, D. (2008).[1] Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319. Link

  • Hunter, L. (2010).[1] The C–F bond as a conformational tool in organic and bioorganic chemistry.[1] Beilstein Journal of Organic Chemistry, 6,[6] 38. Link[1]

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. Link

  • Pei, Y., Asikainen, A., & Murphree, S. S. (2020).[1] Computational Studies of the Trace Amine-Associated Receptor 1 (TAAR1).[4] International Journal of Molecular Sciences, 21(3), 1083.[1] Link

  • Gillman, P. K. (2011).[1] Monoamine oxidase inhibitors, opioid analgesics and serotonin toxicity.[1] British Journal of Anaesthesia, 95(4), 434-441. Link

Sources

Methodological & Application

Application Note: In Vivo Characterization of 2-Fluoro-1-(3-methoxyphenyl)ethan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Rationale

Compound Overview

2-Fluoro-1-(3-methoxyphenyl)ethan-1-amine (hereafter referred to as 2F-3MPEA ) represents a specialized class of fluorinated phenethylamine derivatives. Structurally, it features a monofluoromethyl group adjacent to the benzylic amine center.

  • Chemical Structure: Ar-CH(NH₂)-CH₂F

  • Class:

    
    -(Fluoromethyl)benzylamine derivative / Fluorinated Phenethylamine Bioisostere.
    
  • Key Physicochemical Feature: The introduction of the fluorine atom at the

    
    -position relative to the nitrogen (C2) exerts a strong electron-withdrawing effect (inductive effect, 
    
    
    
    ). This typically lowers the pKₐ of the amine from ~9.5 (typical phenethylamine) to ~8.0–8.5.
Scientific Rationale for In Vivo Study

Research into 2F-3MPEA generally focuses on three mechanistic hypotheses:

  • Metabolic Blockade: The C–F bond is metabolically stable and may prevent oxidative deamination or alter the route of metabolism compared to the non-fluorinated parent.[1]

  • Mechanism-Based Inhibition:

    
    -fluoromethyl amines are classical "suicide substrates" for enzymes like Monoamine Oxidase (MAO) or decarboxylases. The enzymatic cleavage of the C–H bond can lead to fluoride elimination and covalent inactivation of the enzyme.
    
  • CNS Penetration: The reduced basicity (lower pKₐ) increases the fraction of non-ionized molecules at physiological pH (7.4), potentially enhancing Blood-Brain Barrier (BBB) permeability via passive diffusion.

Safety, Formulation & Dosing Strategy

Handling & Safety
  • Hazard Identification: Treat as a potential potent CNS stimulant and MAO inhibitor.

  • Specific Risk: Fluorinated amines can liberate fluoride ions if extensively metabolized by specific pathways. While the C-F bond is strong, monitoring for signs of fluorosis (in chronic studies) or acute neurotoxicity is required.

  • PPE: Double nitrile gloves, N95 respirator or fume hood, and eye protection are mandatory during weighing and formulation.

Formulation Protocol

Due to the fluorine substitution, the hydrochloride salt of 2F-3MPEA may exhibit lower water solubility than its non-fluorinated analog.

ParameterSpecificationNotes
Vehicle 0.9% Saline (primary)If precipitation occurs, use 5% DMSO / 5% Tween-80 / 90% Saline.
pH Adjustment 6.5 – 7.4Adjust carefully with 0.1N NaOH. Avoid alkaline pH > 8.0 to prevent precipitation of the free base.
Concentration 1 – 10 mg/mLDepends on dose group (typically 1–50 mg/kg).
Stability Use within 4 hoursPrepare fresh daily. Fluorinated amines can be hygroscopic.
Dosing Regimens
  • Route: Intraperitoneal (IP) for rodent screening; Intravenous (IV) for absolute bioavailability.

  • Dose Range Finding: Start at 1 mg/kg (low). Scale logarithmically (3, 10, 30 mg/kg) only after clearing safety checks.

Protocol A: Pharmacokinetics (PK) & Metabolic Stability

Objective: Determine plasma half-life (


), Clearance (

), and identify major metabolites (specifically O-demethylation vs. defluorination).
Experimental Workflow (Graphviz)

PK_Workflow Formulation Formulation (Saline/DMSO) Dosing IV/IP Dosing (Rat/Mouse) Formulation->Dosing Sampling Serial Blood Sampling (0, 5, 15, 30, 60, 120, 240 min) Dosing->Sampling Processing Plasma Separation (4°C, 3000g) Sampling->Processing Extraction Protein Precipitation (Acetonitrile + IS) Processing->Extraction Analysis LC-MS/MS Analysis (MRM Mode) Extraction->Analysis

Figure 1: Step-by-step pharmacokinetic workflow for 2F-3MPEA characterization.

Sample Preparation (Protein Precipitation)
  • Aliquot: Transfer 50 µL of plasma to a 1.5 mL tube.

  • Precipitate: Add 150 µL ice-cold Acetonitrile (ACN) containing Internal Standard (e.g., d3-3-methoxyphenethylamine).

  • Vortex/Centrifuge: Vortex 30s; Centrifuge at 10,000 x g for 10 min at 4°C.

  • Supernatant: Transfer 100 µL supernatant to LC vial; dilute 1:1 with water to match initial mobile phase.

LC-MS/MS Conditions
  • Column: C18 Reverse Phase (e.g., Waters XBridge, 2.1 x 50 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 4 minutes.

  • MRM Transitions:

    • Parent (2F-3MPEA): Optimize for [M+H]+ (Mass ~170.2 Da)

      
       Fragment (loss of NH3/HF).
      
    • Metabolite 1 (O-demethyl): Mass ~156.2 Da.

    • Metabolite 2 (Defluoro/Oxidation): Look for mass shifts of -20 Da (loss of HF).

Protocol B: Functional Observational Battery (FOB)

Objective: Assess CNS activity. Phenethylamines are often sympathomimetic. The fluorine substitution may potentiate or alter this profile.[1][2][3][4]

Assessment Matrix

Perform observations at T=0, 15, 30, 60, 120 min post-dose.

DomainSpecific ObservationsSignificance of 2F-3MPEA
Autonomic Salivation, Piloerection, Pupil sizeSympathomimetic activation (Adrenergic/Serotonergic).
Neuromuscular Tremors, Gait abnormalities, Grip strengthSerotonin Syndrome risk (if MAOI activity is potent).
Activity Open Field Locomotion (Distance traveled)Dopaminergic stimulation.
Physiological Body Temperature (Rectal)Hyperthermia is a critical risk with methoxylated phenethylamines.
Data Interpretation[1][2][5][6][7]
  • Hyper-locomotion + Hyperthermia: Suggests amphetamine-like releaser activity.

  • Sedation + Hypothermia: Suggests off-target toxicity or specific receptor agonism (e.g., trace amine receptors).

  • Head Weaving/Wet Dog Shakes: Specific indicator of 5-HT2A receptor activation (hallucinogenic potential).

Protocol C: Blood-Brain Barrier (BBB) Penetration

Objective: Quantify the Brain-to-Plasma ratio (


) to verify if the fluorine-induced pKₐ shift enhances CNS delivery.
Methodology
  • Dosing: Administer 10 mg/kg (IP or IV).

  • Terminal Point: Euthanize animals at

    
     (determined from Protocol A, typically 30-60 min).
    
  • Perfusion: Transcardial perfusion with saline is critical to remove blood from brain capillaries, preventing false positives.

  • Tissue Processing:

    • Weigh brain sample.

    • Homogenize in 3 volumes of PBS (w/v).

    • Extract homogenate using the same Protocol A (Protein Precipitation).

  • Calculation:

    
    
    
    • Target:

      
       indicates active accumulation or high lipophilicity. 
      
      
      
      indicates poor penetration.

Mechanistic Pathway Analysis

The following diagram illustrates the theoretical metabolic fate of 2F-3MPEA, highlighting how the fluorine atom blocks specific pathways compared to the non-fluorinated parent.

Metabolism_Pathway Parent 2-Fluoro-1-(3-methoxyphenyl)ethan-1-amine (Parent) ODemethyl O-Desmethyl Metabolite (Active Phenol?) Parent->ODemethyl CYP2D6 (Major Route) Deamination Oxidative Deamination (Blocked/Slowed by F?) Parent->Deamination MAO-A/B (Steric/Electronic Hindrance) Defluorination Defluorination (Toxic Fluoride Release?) Parent->Defluorination Rare (Requires C-F cleavage) Excretion Renal Excretion (Unchanged) Parent->Excretion High % if MAO blocked

Figure 2: Predicted metabolic pathways.[5] The


-fluoromethyl group is expected to hinder oxidative deamination by MAO, potentially prolonging half-life.

References

  • Palo, M., et al. (2017). "On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective." Journal of Medicinal Chemistry. Link

  • Silverman, R. B. (1995). "Mechanism-Based Enzyme Inactivation: Chemistry and Biomedical Applications." Methods in Enzymology.

    
    -fluoromethyl amines as suicide substrates). Link
    
  • FDA Guidance for Industry. (2001). "S7A Safety Pharmacology Studies for Human Pharmaceuticals." Link

  • Hagmann, W. K. (2008). "The Many Roles for Fluorine in Medicinal Chemistry." Journal of Medicinal Chemistry. Link

  • Shulgin, A. T. (1976). "Psychotomimetic Drugs: Structure-Activity Relationships." Handbook of Psychopharmacology. (Context: 3-methoxyphenethylamine SAR).[6][7][8] Link

Sources

Analytical Strategies for the Quantification of 2-Fluoro-1-(3-methoxyphenyl)ethan-1-amine: A Guide for Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of analytical methodologies for the accurate and robust quantification of 2-Fluoro-1-(3-methoxyphenyl)ethan-1-amine, a phenethylamine derivative of interest in pharmaceutical research and development. The inherent physicochemical properties of this compound, namely its polarity and the basicity of its primary amine, present specific analytical challenges such as poor peak shape and low retention in reversed-phase chromatography. This document details three validated analytical approaches: High-Performance Liquid Chromatography with UV detection (HPLC-UV) for routine assays and purity assessments, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for high-sensitivity trace analysis, and Gas Chromatography-Mass Spectrometry (GC-MS) with derivatization as an orthogonal method. Each section provides detailed, step-by-step protocols, discusses the scientific rationale behind methodological choices, and presents expected validation parameters in accordance with International Council for Harmonisation (ICH) guidelines.[1][2] This note is intended to equip researchers, analytical scientists, and drug development professionals with the necessary tools to select and implement a fit-for-purpose analytical strategy for this compound.

Introduction: Analytical Context and Molecular Properties

2-Fluoro-1-(3-methoxyphenyl)ethan-1-amine is a substituted phenethylamine. Compounds of this class are frequently investigated as intermediates or active pharmaceutical ingredients (APIs). The strategic placement of the fluorine atom and methoxy group can significantly influence the molecule's pharmacological activity, metabolic stability, and bioavailability.[3] Consequently, the ability to accurately quantify this analyte in various matrices—from bulk substance to complex biological fluids—is paramount for ensuring product quality, safety, and efficacy throughout the drug development lifecycle.

The primary analytical challenges associated with this molecule stem from its structure:

  • Primary Amine: The basic amine group (pKa ~9-10) is prone to protonation at acidic pH. This can lead to strong interactions with residual silanols on silica-based chromatography columns, resulting in significant peak tailing.[4]

  • Polarity: The compound is relatively polar, making it challenging to retain on traditional reversed-phase (RP) columns using highly aqueous mobile phases.[5][6]

  • UV Chromophore: The methoxyphenyl ring provides a suitable chromophore for UV detection, making HPLC-UV a viable primary technique for quality control (QC) applications.

A successful analytical strategy must directly address these properties to achieve reliable and reproducible results.

Sample Preparation: The Foundation of Accurate Quantification

The goal of sample preparation is to present the analyte to the instrument in a clean, compatible solution, free from interfering matrix components.[7] The choice of technique depends on the sample matrix and the sensitivity required.

Protocol 2.1: Simple "Dilute-and-Shoot" for Bulk Material

This approach is suitable for assay and purity analysis of the drug substance.

  • Solvent Selection: Prepare a diluent of 50:50 (v/v) Acetonitrile:Water. This composition is typically compatible with reversed-phase HPLC methods.

  • Standard Preparation: Accurately weigh approximately 10 mg of the 2-Fluoro-1-(3-methoxyphenyl)ethan-1-amine reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent to achieve a concentration of 100 µg/mL.

  • Sample Preparation: Prepare the sample to be tested at the same target concentration (100 µg/mL) using the same diluent.

  • Filtration: Filter all solutions through a 0.45 µm PTFE syringe filter prior to injection to remove particulates and protect the analytical column.

Protocol 2.2: Solid-Phase Extraction (SPE) for Complex Matrices (e.g., Plasma)

This protocol is designed to extract the analyte from a biological matrix, removing proteins and salts that interfere with LC-MS/MS analysis.

  • Sorbent Selection: Utilize a mixed-mode cation exchange SPE cartridge. The cation exchange moiety will retain the protonated amine, while the reversed-phase backbone allows for washing with organic solvents to remove non-polar interferences.

  • Conditioning: Condition the SPE cartridge with 1 mL of methanol, followed by 1 mL of water.

  • Equilibration: Equilibrate the cartridge with 1 mL of 2% formic acid in water. Do not allow the sorbent to dry.

  • Loading: Pretreat 0.5 mL of plasma sample by adding 0.5 mL of 2% formic acid. Vortex to mix. Load the entire pretreated sample onto the SPE cartridge.

  • Washing:

    • Wash 1: 1 mL of 2% formic acid in water to remove salts.

    • Wash 2: 1 mL of methanol to remove lipids and other non-polar interferences.

  • Elution: Elute the analyte with 1 mL of 5% ammonium hydroxide in methanol. The basic pH neutralizes the amine, releasing it from the cation exchange sorbent.

  • Evaporation & Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.

cluster_0 Sample Preparation Workflow Bulk Bulk Drug Substance Dilute Dilute in Mobile Phase Component Bulk->Dilute Assay/Purity Plasma Plasma/Bio-fluid SPE Solid-Phase Extraction (SPE) Plasma->SPE Bioanalysis/ Trace Impurity Filter Filter (0.45 µm) Dilute->Filter Analysis Inject for Analysis SPE->Analysis Filter->Analysis

Caption: General workflow for sample preparation.

Method 1: RP-HPLC with UV Detection

This method is the workhorse for routine quality control, offering robustness and cost-effectiveness for assay, purity, and stability testing. The key to success is mitigating the peak tailing caused by the basic amine.

Scientific Rationale

To achieve a sharp, symmetrical peak, the interaction between the protonated amine and negatively charged silanols on the column surface must be minimized. This is accomplished by:

  • Using a Low pH Mobile Phase: A pH of ~3 will ensure the amine is consistently in its protonated form.

  • Employing a High-Purity, End-Capped Column: Modern C18 columns with extensive end-capping have a reduced number of free silanols, significantly improving peak shape for basic compounds.

  • Adding a Competing Base: A low concentration of an amine modifier like triethylamine (TEA) can be added to the mobile phase to competitively bind to active sites on the stationary phase.

Protocol 3.1: HPLC-UV Method
ParameterCondition
Column High-purity, end-capped C18, 150 x 4.6 mm, 3.5 µm
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in Water
Mobile Phase B 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile
Gradient 10% B to 70% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
Detection UV at 274 nm
Run Time 20 minutes
Validation Summary (as per ICH Q2(R1))[1][8][9]
ParameterTypical Acceptance Criteria
Specificity Peak is pure and resolved from excipients/impurities
Linearity r² > 0.998 over 50-150% of nominal concentration
Accuracy (Recovery) 98.0% - 102.0%
Precision (RSD) Repeatability (n=6): ≤ 1.0%; Intermediate: ≤ 2.0%
Limit of Quantitation (LOQ) Signal-to-Noise ratio ≥ 10
Robustness No significant change with minor variations in pH, flow, temp.

Method 2: LC-MS/MS for High-Sensitivity Quantification

For applications requiring the highest sensitivity and selectivity, such as bioanalysis, impurity profiling, or metabolite identification, LC-MS/MS is the gold standard.[8][9]

Scientific Rationale

This technique combines the separation power of HPLC with the mass-resolving capability of a tandem mass spectrometer.[8] By using Multiple Reaction Monitoring (MRM), we can selectively monitor a specific fragmentation pathway of the analyte, providing exceptional specificity and eliminating background noise. The primary amine group is readily protonated, making Electrospray Ionization (ESI) in positive mode the ideal choice.

cluster_1 LC-MS/MS Analytical Workflow Sample Prepared Sample (e.g., from SPE) HPLC HPLC Separation (Fast Gradient) Sample->HPLC ESI ESI Source (Ionization) HPLC->ESI Q1 Quadrupole 1 (Q1) (Precursor Ion Selection) ESI->Q1 Q2 Quadrupole 2 (Q2) (Collision Cell - CID) Q1->Q2 Q3 Quadrupole 3 (Q3) (Product Ion Selection) Q2->Q3 Detector Detector Q3->Detector Data Data System (Quantification) Detector->Data

Caption: Workflow for LC-MS/MS analysis in MRM mode.

Protocol 4.1: LC-MS/MS Method
ParameterCondition
LC System UPLC/UHPLC for fast analysis
Column C18, 50 x 2.1 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 3 minutes
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Ionization Mode ESI Positive
MRM Transition Precursor Ion (Q1): m/z 170.1 → Product Ion (Q3): m/z 153.1 (tentative, loss of NH₃)
Collision Energy To be optimized (typically 10-25 eV)
Validation Summary (as per ICH Q2(R1))[1][12]
ParameterTypical Acceptance Criteria
Linearity r² > 0.995 over the desired concentration range
Accuracy (Recovery) 85.0% - 115.0% at LLOQ; 80.0% - 120.0% at other levels
Precision (RSD) ≤ 15% (≤ 20% at LLOQ)
Limit of Quantitation (LOQ) Lowest standard on the calibration curve meeting accuracy/precision
Matrix Effect Assessed to ensure no significant ion suppression/enhancement

Method 3: GC-MS with Derivatization

GC-MS provides an excellent orthogonal technique for identity confirmation or as an alternative quantitative method. Direct analysis of polar phenethylamines by GC is often problematic due to adsorption in the inlet and column, leading to poor peak shape. Derivatization is employed to block the polar amine group, increasing volatility and improving chromatographic performance.

Scientific Rationale

Acylation of the primary amine with a reagent like N-methyl-bis(trifluoroacetamide) (MBTFA) or trifluoroacetic anhydride (TFAA) replaces the active hydrogen with a non-polar trifluoroacetyl group. This derivatized molecule is more volatile and thermally stable, making it well-suited for GC analysis. The resulting mass spectrum is often more characteristic and aids in structural confirmation.

Protocol 5.1: Derivatization and GC-MS Analysis
  • Sample Preparation: Evaporate an aliquot of the sample extract to dryness.

  • Derivatization: Add 50 µL of Ethyl Acetate and 50 µL of TFAA. Cap the vial tightly and heat at 60°C for 20 minutes.

  • Analysis: Cool to room temperature and inject 1 µL into the GC-MS system.

ParameterCondition
GC System Gas Chromatograph with Mass Spectrometric Detector
Column DB-5ms (or equivalent), 30 m x 0.25 mm, 0.25 µm film thickness
Carrier Gas Helium at 1.2 mL/min
Inlet Temperature 250°C
Oven Program Start at 100°C, hold 1 min, ramp at 15°C/min to 280°C, hold 5 min
Ionization Mode Electron Ionization (EI) at 70 eV
MS Scan Range m/z 40 - 450

Guide to Method Selection

The optimal analytical method is dictated by the specific question being asked. This decision tree provides a framework for selecting the most appropriate technique.

leaf_node leaf_node Start What is the Analytical Goal? Conc High Concentration? (> 0.1%) Start->Conc Assay / Purity Matrix Complex Matrix? (e.g., Plasma) Start->Matrix Bioanalysis Sensitivity Need Highest Sensitivity/Specificity? Start->Sensitivity Trace Impurity Conc->leaf_node Yes Use HPLC-UV Conc->Sensitivity No Matrix->leaf_node Yes Use LC-MS/MS Matrix->Sensitivity No Sensitivity->leaf_node Yes Use LC-MS/MS Sensitivity->leaf_node No (Confirmation Needed?) Use GC-MS

Caption: Decision tree for analytical method selection.

References

  • ICH Harmonised Tripartite Guideline. Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • Scribd. ICH Q2(R1) Analytical Method Validation. [Link]

  • PubMed. Progress in sample preparation and analytical methods for trace polar small molecules in complex samples. [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • U.S. Food & Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • International Council for Harmonisation. Quality Guidelines. [Link]

  • National Center for Biotechnology Information. A multi-analyte LC-MS/MS method for screening and quantification of nitrosamines in sartans - PMC. [Link]

  • ACS Publications. Sample Preparation for Bioanalytical and Pharmaceutical Analysis. [Link]

  • Agilent Technologies. SAMPLE PREPARATION FUNDAMENTALS FOR CHROMATOGRAPHY. [Link]

  • Royal Society of Chemistry. Chapter 12: Sample Preparation Methods for the Analysis of Biogenic Amines. [Link]

  • ResearchGate. Static headspace analysis of aliphatic amines in aqueous samples. [Link]

  • Shimadzu. Analysis of Phenethylamines Using On-Column TFA Derivatization. [Link]

  • Indian Journal of Pharmaceutical Education and Research. A Validated LC-MS/MS Method for Determination at Trace Level of Nitrosamine Impurities in Doxofylline API. [Link]

  • SWGDrug.org. 2-Fluoromethcathinone. [Link]

  • PubMed. Gas Chromatography Mass Spectrometry (GC-MS) for Identification of Designer Stimulants Including 2C Amines, NBOMe Compounds, and Cathinones in Urine. [Link]

  • SciSpace. Current developments in LC-MS for pharmaceutical analysis. [Link]

  • ResearchGate. Is it possible to analyze F-compounds with GCMS? [Link]

  • Journal of the Clandestine Laboratory Investigating Chemists Association. The differentiation of positional isomers utilizing GC-IRD. [Link]

  • American Pharmaceutical Review. Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. [Link]

  • ResearchGate. Identification and Quantitative Analysis of 2-Fluoro Methamphetamine and its Metabolites in Human Urine. [Link]

  • Eurofins. ANALYTICAL METHOD SUMMARIES. [Link]

  • LGC Group. Guide to achieving reliable quantitative LC-MS measurements. [Link]

Sources

dosage and administration of 2-Fluoro-1-(3-methoxyphenyl)ethan-1-amine in models

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Preclinical Formulation & Administration of 2-Fluoro-1-(3-methoxyphenyl)ethan-1-amine (2F-3MPEA)

Executive Summary

This guide details the protocols for the formulation, dosage selection, and administration of 2-Fluoro-1-(3-methoxyphenyl)ethan-1-amine (herein referred to as 2F-3MPEA ). As a


-fluorinated phenethylamine derivative, 2F-3MPEA presents unique physicochemical properties—specifically reduced amine basicity and enhanced lipophilicity—requiring tailored handling compared to non-fluorinated analogs (e.g., 3-methoxy-phenethylamine). This document provides a standardized framework for First-in-Animal  studies, covering solubility profiling, acute toxicity assessment (OECD 425), and pharmacokinetic (PK) dosing.

Physicochemical Profile & Formulation Strategy

Scientific Rationale: The introduction of a fluorine atom at the


-position (C2) relative to the amine significantly lowers the pKa of the ammonium group (typically by 1.0–1.5 units) due to the strong electron-withdrawing inductive effect (

effect) of fluorine. While this increases the fraction of non-ionized drug at physiological pH—potentially enhancing blood-brain barrier (BBB) permeability—it can reduce aqueous solubility of the free base.

Predicted Properties:

  • Chemical Formula:

    
    
    
  • Molecular Weight: 169.20 g/mol

  • Predicted pKa: ~8.5–9.0 (vs. ~9.8 for non-fluorinated parent).

  • LogP: ~1.8–2.2 (Moderate Lipophilicity).

Protocol A: Preparation of Dosing Solutions

Objective: To generate a stable, isotonic solution for IV/IP/PO administration.

Materials:

  • 2F-3MPEA (Free Base or HCl Salt)

  • 0.9% Saline (sterile)

  • 2-Hydroxypropyl-

    
    -cyclodextrin (HP-
    
    
    
    -CD) [Optional for high doses]
  • 1M HCl and 1M NaOH for pH adjustment.

Workflow:

  • Salt Conversion (Recommended): If supplied as a free oil/base, convert to Hydrochloride (HCl) salt to ensure stoichiometry and stability.

    • Dissolve free base in diethyl ether.

    • Add 1.1 equivalents of 2M HCl in diethyl ether dropwise.

    • Filter the white precipitate, wash with ether, and dry under vacuum.

  • Solubility Screen (Step-wise):

    • Tier 1 (Saline): Attempt to dissolve 2F-3MPEA·HCl in 0.9% saline at 5 mg/mL. Vortex for 2 mins.

    • Tier 2 (pH Adjustment): If insoluble, lower pH to 4.5–5.0 using 0.1M HCl. (Note: Fluorinated amines are weaker bases; lower pH ensures full ionization).

    • Tier 3 (Co-solvent): For doses >20 mg/kg, use 10% HP-

      
      -CD in saline.
      
  • Final Formulation for Injection:

    • Concentration: 1 mg/mL (low dose) to 10 mg/mL (high dose).

    • Filtration: Pass through a 0.22

      
      m PVDF syringe filter for sterilization.
      
    • Stability: Use fresh (within 4 hours). Fluorine elimination (dehydrofluorination) is rare but possible at high pH; keep pH < 7.0.

Dosage Selection & Administration

Scientific Rationale: Lacking historical in vivo data, dosage must be established using a Modified Up-and-Down Procedure (UDP) based on OECD Guideline 425. This minimizes animal usage while safeguarding against unexpected lethality common with novel CNS-active amines.

Protocol B: Acute Toxicity & Dose-Range Finding (OECD 425)

Subject: C57BL/6 Mice or Sprague-Dawley Rats (n=1 per step).

Step-by-Step Logic:

  • Limit Test (Starting Dose): Administer 10 mg/kg (IP).

    • Justification: Phenethylamine analogs often show efficacy at 1–10 mg/kg. 10 mg/kg is likely bioactive but below the lethal threshold of amphetamine-like stimulants (~50-100 mg/kg).

  • Observation Period: Monitor continuously for 4 hours, then daily for 14 days.

  • Decision Matrix:

    • Survival: Increase dose by factor of 3.2 (Next: 32 mg/kg).

    • Death/Moribund: Decrease dose by factor of 3.2 (Next: 3.2 mg/kg).

  • Stopping Rule: Stop after 3 reversals (Survival

    
     Death 
    
    
    
    Survival) or if Limit Dose (2000 mg/kg) is reached.

DoseEscalation Start Start: 10 mg/kg (IP) Single Animal Obs Observe 48 Hours Start->Obs Outcome Outcome? Obs->Outcome Escalate Escalate Dose x3.2 (32 mg/kg) Outcome->Escalate Survival No Toxicity Deescalate Reduce Dose /3.2 (3.2 mg/kg) Outcome->Deescalate Death or Severe Toxicity Escalate->Obs Next Animal Stop STOP: Define MTD / LD50 Escalate->Stop Limit Reached (2000 mg/kg) Deescalate->Obs Next Animal

Figure 1: Decision tree for the Up-and-Down Procedure (OECD 425) to determine the Maximum Tolerated Dose (MTD).

Protocol C: Administration Routes & Volumes
RouteVehicleMax Volume (Mouse)Max Volume (Rat)Recommended NeedleComments
Intravenous (IV) Saline (pH 5-7)5 mL/kg5 mL/kg27G - 30GBolus < 1 min. Best for PK bioavailability (

) calculation.
Intraperitoneal (IP) Saline / 10% CD10 mL/kg10 mL/kg25G - 27GStandard for CNS behavioral models. Fast absorption.
Oral Gavage (PO) Water / Methylcellulose10 mL/kg10 mL/kg18G - 20G (Bulb)Fasting (4h) recommended to reduce variability.

Pharmacokinetic (PK) Sampling Protocol

Scientific Rationale:


-fluorination often blocks metabolic deamination, potentially extending the half-life (

) compared to the non-fluorinated parent. PK profiling is essential to confirm exposure.

Experimental Design:

  • Dose: 5 mg/kg (IV) and 10 mg/kg (PO).

  • Subjects: Male SD Rats (Cannulated preferred).

  • Timepoints: Pre-dose, 5, 15, 30 min, 1, 2, 4, 8, 24 h.

  • Sample Processing:

    • Collect 200

      
      L blood into K2-EDTA tubes.
      
    • Centrifuge at 4°C, 3000g for 10 min.

    • Harvest plasma; store at -80°C.

  • Bioanalysis: LC-MS/MS (MRM mode).

    • Note: Fluorine provides a unique mass defect. Monitor parent (

      
      ) and potential O-demethylated metabolite.
      

Functional Observation Battery (FOB)

Before specific efficacy models (e.g., locomotor activity, microdialysis), a modified Irwin Screen is required to profile the CNS effects of 2F-3MPEA.

Scoring Matrix (0-3 Scale):

  • Autonomic: Pupil diameter (mydriasis?), Salivation, Piloerection.

  • Neuromuscular: Grip strength, Tremors, Ataxia.

  • Sensorimotor: Response to touch/noise.

  • Excitability: Straub tail, Hyperactivity, Stereotypy (head weaving).

Interpretation:

  • Sympathomimetic Profile: Hyperactivity + Mydriasis + Piloerection (Suggests released monoamines).

  • Serotonergic Profile: Head weaving + Wet dog shakes (Suggests 5-HT2A agonism).

References

  • OECD Guidelines for the Testing of Chemicals. (2022). Test No. 425: Acute Oral Toxicity: Up-and-Down Procedure. OECD Publishing. [Link]

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. [Link]

  • Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press. (Chapter 23: Formulation). [Link]

  • Hagenaars, N., et al. (2014). Current trends in the formulation of lipophilic drugs. Journal of Controlled Release.

Application Notes and Protocols for Cell-Based Assays Involving 2-Fluoro-1-(3-methoxyphenyl)ethan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Pharmacological Potential of a Novel Phenethylamine Derivative

The substituted phenethylamine class of compounds represents a rich source of pharmacologically active molecules that modulate monoamine neurotransmitter systems.[1] Strategic modifications to the phenethylamine scaffold, such as the incorporation of fluorine atoms and methoxy groups, can significantly alter a compound's potency, selectivity, and metabolic stability.[2] This guide focuses on providing a comprehensive framework for the in vitro characterization of a novel derivative, 2-Fluoro-1-(3-methoxyphenyl)ethan-1-amine.

Given its structural similarity to other psychoactive phenethylamines, it is hypothesized that 2-Fluoro-1-(3-methoxyphenyl)ethan-1-amine may interact with monoamine transporters (such as the dopamine transporter - DAT, norepinephrine transporter - NET, and serotonin transporter - SERT) and/or G-protein coupled receptors (GPCRs), particularly serotonin receptors.[1][2] This document outlines a suite of detailed cell-based assay protocols designed to elucidate the pharmacological profile of this compound, providing researchers in drug discovery and neuropharmacology with the necessary tools to investigate its mechanism of action. The following protocols are designed to be self-validating, with integrated controls and clear data interpretation pathways to ensure scientific rigor.

Hypothesized Biological Targets and Assay Strategy

Based on the structure of 2-Fluoro-1-(3-methoxyphenyl)ethan-1-amine, a multi-faceted screening approach is recommended to comprehensively define its biological activity. The primary hypothesized targets are:

  • Monoamine Transporters (DAT, NET, SERT): The phenethylamine backbone is a classic feature of ligands for these transporters. Assays will focus on determining if the compound inhibits the reuptake of neurotransmitters or acts as a substrate for these transporters.

  • Serotonin Receptors (e.g., 5-HT₂A, 5-HT₂C): Many methoxyphenyl-ethanamine derivatives exhibit activity at serotonin receptors, often as agonists.[2] Downstream signaling assays are crucial to characterize the nature of this interaction.

  • Monoamine Oxidases (MAO-A and MAO-B): As an amine-containing compound, it is prudent to assess any inhibitory effects on the major enzymes responsible for monoamine catabolism.[3][4]

The following sections provide detailed protocols to systematically test these hypotheses.

Part A: Characterization of Monoamine Transporter Activity

A fundamental step in characterizing 2-Fluoro-1-(3-methoxyphenyl)ethan-1-amine is to assess its interaction with monoamine transporters. This can be achieved through neurotransmitter uptake inhibition assays.

Protocol 1: Fluorescent Neurotransmitter Uptake Inhibition Assay

This protocol utilizes a fluorescent substrate that mimics biogenic amine neurotransmitters, offering a non-radioactive, high-throughput method to screen for transporter inhibition.[5][6][7]

Assay Principle: Cells stably expressing a specific monoamine transporter (DAT, NET, or SERT) will take up a fluorescent substrate. If 2-Fluoro-1-(3-methoxyphenyl)ethan-1-amine inhibits the transporter, the uptake of the fluorescent substrate will be reduced, leading to a decrease in intracellular fluorescence.

Experimental Workflow:

cluster_0 Cell Preparation cluster_1 Compound Treatment cluster_2 Assay Execution & Data Acquisition cluster_3 Data Analysis cell_plating Seed HEK293 cells stably expressing DAT, NET, or SERT in 96-well black, clear-bottom plates incubation Incubate for 20-24 hours to form a confluent monolayer cell_plating->incubation add_compound Add compound dilutions and controls to the cell plate incubation->add_compound compound_prep Prepare serial dilutions of 2-Fluoro-1-(3-methoxyphenyl)ethan-1-amine compound_prep->add_compound pre_incubation Pre-incubate for 10-15 minutes at 37°C add_compound->pre_incubation add_substrate Add fluorescent neurotransmitter substrate (e.g., from a commercial kit) pre_incubation->add_substrate read_plate Immediately begin kinetic reading on a bottom-read fluorescence plate reader (e.g., Ex/Em ~485/525 nm) add_substrate->read_plate calculate_inhibition Calculate percent inhibition relative to controls read_plate->calculate_inhibition plot_curve Plot dose-response curve and determine IC₅₀ value calculate_inhibition->plot_curve

Caption: Workflow for the fluorescent neurotransmitter uptake assay.

Detailed Steps:

  • Cell Plating:

    • Seed Human Embryonic Kidney (HEK293) cells stably expressing the human dopamine transporter (hDAT), norepinephrine transporter (hNET), or serotonin transporter (hSERT) into a 96-well black, clear-bottom plate at a density of 40,000-60,000 cells per well.[6]

    • Incubate the plates overnight (20-24 hours) at 37°C in a 5% CO₂ humidified incubator to allow for cell adherence and the formation of a monolayer.[7]

  • Compound Preparation and Treatment:

    • On the day of the assay, prepare a 10-point serial dilution of 2-Fluoro-1-(3-methoxyphenyl)ethan-1-amine in a suitable assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

    • Include wells for vehicle control (0% inhibition) and a known potent inhibitor for each transporter as a positive control (100% inhibition), such as GBR 12909 for DAT, desipramine for NET, and fluoxetine for SERT.

    • Carefully remove the cell culture medium from the wells and add the compound dilutions and controls.

    • Pre-incubate the plate at 37°C for 10-15 minutes.[7]

  • Assay Execution and Measurement:

    • Utilize a commercially available neurotransmitter uptake assay kit (e.g., from Molecular Devices) which contains a fluorescent substrate and a masking dye to quench extracellular fluorescence.[5][6]

    • Add the fluorescent substrate working solution to all wells according to the manufacturer's instructions.

    • Immediately place the plate in a fluorescence microplate reader capable of bottom-reading and kinetic measurements.

    • Read the fluorescence intensity every minute for 30-60 minutes at the appropriate excitation and emission wavelengths.

  • Data Analysis:

    • For each concentration of the test compound, determine the rate of uptake (slope of the linear portion of the kinetic curve).

    • Normalize the data to the controls: % Inhibition = 100 * (1 - (Rate_compound - Rate_positive_control) / (Rate_vehicle - Rate_positive_control)).

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Data Presentation:

TargetTest CompoundKnown InhibitorIC₅₀ (nM) [Hypothetical Data]
hDAT2-Fluoro-1-(3-methoxyphenyl)ethan-1-amineGBR 12909150
hNET2-Fluoro-1-(3-methoxyphenyl)ethan-1-amineDesipramine85
hSERT2-Fluoro-1-(3-methoxyphenyl)ethan-1-amineFluoxetine450

Part B: Investigation of GPCR-Mediated Signaling

Should the compound show weak activity at monoamine transporters, or if a broader characterization is desired, investigating its effects on GPCRs is the next logical step. G protein-coupled receptors are a major class of drug targets.[8][9][10]

Protocol 2: Gq-Coupled Receptor Activation Assay (IP₁ Accumulation)

Many serotonin receptors, such as the 5-HT₂A receptor, couple to the Gq signaling pathway.[2] Activation of this pathway leads to the stimulation of phospholipase C (PLC) and the subsequent accumulation of inositol monophosphate (IP₁), a stable downstream metabolite of inositol trisphosphate (IP₃).

Signaling Pathway:

ligand 2-Fluoro-1-(3-methoxyphenyl)ethan-1-amine receptor 5-HT2A Receptor (GPCR) ligand->receptor Agonist Binding g_protein Gq Protein receptor->g_protein Activation plc Phospholipase C (PLC) g_protein->plc Activation pip2 PIP2 plc->pip2 Hydrolysis ip3 IP3 pip2->ip3 dag DAG pip2->dag ip1 IP1 (Measured) ip3->ip1 Metabolism

Caption: Gq signaling cascade leading to IP₁ accumulation.

Detailed Steps:

  • Cell Culture:

    • Use a cell line endogenously expressing the target receptor (e.g., 5-HT₂A) or a recombinant cell line (e.g., CHO or HEK293 cells stably expressing the receptor).

    • Plate the cells in a suitable format (e.g., 96- or 384-well white plates) and grow to near confluency.

  • Compound Stimulation:

    • Prepare serial dilutions of 2-Fluoro-1-(3-methoxyphenyl)ethan-1-amine and a known agonist (e.g., serotonin) in the assay buffer provided with a commercial IP-One HTRF assay kit.

    • Remove the culture medium and add the compound dilutions to the cells.

    • Incubate for the recommended time (typically 30-60 minutes) at 37°C.

  • Lysis and Detection:

    • Add the HTRF lysis buffer containing the IP₁-d2 acceptor and the anti-IP₁-cryptate donor to the wells.

    • Incubate at room temperature for 1 hour to allow for antibody binding.

    • Read the plate on an HTRF-compatible plate reader, measuring emission at 665 nm and 620 nm.

  • Data Analysis:

    • Calculate the HTRF ratio (665 nm / 620 nm) * 10,000.

    • Plot the HTRF ratio against the logarithm of the agonist concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ (half-maximal effective concentration) and Eₘₐₓ (maximum effect).

Data Presentation:

ReceptorAgonistParameterValue [Hypothetical Data]
5-HT₂ASerotonin (Control)EC₅₀10 nM
5-HT₂A2-Fluoro-1-(3-methoxyphenyl)ethan-1-amineEC₅₀50 nM
5-HT₂A2-Fluoro-1-(3-methoxyphenyl)ethan-1-amineEₘₐₓ (vs. Control)95%

Part C: Assessment of Potential Off-Target Effects

Protocol 3: Monoamine Oxidase (MAO) Inhibition Assay

This fluorometric cell-based assay measures the activity of MAO-A and MAO-B to determine if 2-Fluoro-1-(3-methoxyphenyl)ethan-1-amine has an inhibitory effect.

Assay Principle: MAO enzymes catalyze the oxidative deamination of monoamines, producing H₂O₂ as a byproduct.[3] In the presence of horseradish peroxidase (HRP), a probe like Amplex Red reacts with H₂O₂ to generate the highly fluorescent product, resorufin.[11] A decrease in fluorescence indicates MAO inhibition.

Detailed Steps:

  • Cell Culture and Lysis:

    • Culture SH-SY5Y human neuroblastoma cells, which endogenously express both MAO-A and MAO-B, in a 96-well plate until they reach confluency.[11][12]

    • Treat the cells with various concentrations of 2-Fluoro-1-(3-methoxyphenyl)ethan-1-amine, a known MAO-A inhibitor (e.g., clorgyline), and a known MAO-B inhibitor (e.g., selegiline) for 1-2 hours.

    • Wash the cells with ice-cold PBS and then lyse them using a suitable lysis buffer.[11]

    • Transfer the cell lysates to a new 96-well black plate.

  • MAO Activity Measurement:

    • Prepare a reaction mixture containing the MAO substrate (e.g., p-tyramine for both isoforms, or specific substrates if desired), Amplex Red reagent, and HRP.[11]

    • To differentiate between MAO-A and MAO-B activity, run parallel experiments where the lysates are pre-incubated with a high concentration of a selective inhibitor for the other isoform.

    • Add the reaction mixture to the cell lysates.

    • Incubate the plate at 37°C, protected from light, for 30-60 minutes.

    • Measure the fluorescence intensity (Excitation ~540 nm, Emission ~590 nm) using a microplate reader.[11][12]

  • Data Analysis:

    • Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control.

    • Generate dose-response curves to determine the IC₅₀ values for MAO-A and MAO-B inhibition.

Data Presentation:

EnzymeTest CompoundKnown InhibitorIC₅₀ (µM) [Hypothetical Data]
MAO-A2-Fluoro-1-(3-methoxyphenyl)ethan-1-amineClorgyline> 10
MAO-B2-Fluoro-1-(3-methoxyphenyl)ethan-1-amineSelegiline8.5

Conclusion and Forward Outlook

The protocols detailed in this guide provide a robust and systematic approach to characterizing the in vitro pharmacology of 2-Fluoro-1-(3-methoxyphenyl)ethan-1-amine. By employing a combination of neurotransmitter uptake, GPCR signaling, and enzyme inhibition assays, researchers can build a comprehensive profile of this novel compound. The data generated will be instrumental in determining its primary mechanism of action, selectivity, and potential as a lead compound for further development in the field of neuropharmacology. It is imperative to combine these in vitro findings with subsequent ADME-Tox and in vivo studies to fully understand the therapeutic potential of this and other related molecules.

References

  • Rothman, R. B., & Baumann, M. H. (2001). Uptake and release of neurotransmitters. Current Protocols in Neuroscience, Chapter 7, Unit 7.8. [Link]

  • Schrage, R., et al. (2024). Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors. MDPI. [Link]

  • Peters, M. F., & Scott, C. W. (2013). GPCRs: Cell based label-free assays in GPCR drug discovery. European Pharmaceutical Review. [Link]

  • Agilent Technologies. (n.d.). GPCR Signaling Assays. Agilent. [Link]

  • Mayer, F. P., et al. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. ACS Chemical Neuroscience, 11(11), 1636–1643. [Link]

  • Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Kit. Molecular Devices. [Link]

  • Molecular Devices. (n.d.). Product Insert: Neurotransmitter Transporter Uptake Assay Kit. Molecular Devices. [Link]

  • Kassinos, M., et al. (n.d.). A Fluorescence-Based Neurotransmitter Transporter Uptake Assay. Molecular Devices. [Link]

  • Steele, T. D., et al. (2002). Rapid and Efficient Method for Suspending Cells for Neurotransmitter Uptake Assays. BioTechniques, 32(1), 46-48. [Link]

  • Che, T., & Majumdar, D. S. (2021). Evaluating functional ligand-GPCR interactions in cell-based assays. Methods in Enzymology, 655, 127–146. [Link]

  • Marin Biologic Laboratories. (2025). Cell-Based Assays for G Protein-Coupled Receptors (GPCRs). MarinBio. [Link]

  • Wikipedia contributors. (2024, February 19). 3-Methoxyphencyclidine. In Wikipedia, The Free Encyclopedia. [Link]

  • Cell Biolabs, Inc. (n.d.). Monoamine Oxidase Assays. Cell Biolabs. [Link]

  • Kim, D. J., et al. (2024). Monoamine Oxidase-A (MAO-A) Inhibitors Screened from the Autodisplayed Fv-Antibody Library. ACS Pharmacology & Translational Science, 7(1), 133–142. [Link]

  • World Health Organization. (2020). Critical Review Report: 3-Methoxyphencyclidine (3-MeO-PCP). [Link]

  • Wikipedia contributors. (2023, December 2). 3-MeO-PCE. In Wikipedia, The Free Encyclopedia. [Link]

  • TripSit Wiki contributors. (2015, March 14). 3-MeO-PCP. In TripSit Wiki. [Link]

  • Evotec. (n.d.). Monoamine Oxidase (MAO) Inhibition Assay. Evotec. [Link]

  • Arbouche, N., et al. (2018). Determination of 3-MeO-PCP in human blood and urine in a fatal intoxication case, with a specific focus on metabolites identification. Toxicologie Analytique et Clinique, 30(2), 117-124. [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 126843896, 2-Fluoro-2-(3,4,5-trimethoxyphenyl)ethan-1-amine. PubChem. [Link]

  • Wikipedia contributors. (2024, February 1). Substituted phenethylamine. In Wikipedia, The Free Encyclopedia. [Link]

  • PubChemLite. (n.d.). 2-(3-fluoro-2-methoxyphenyl)ethan-1-amine hydrochloride. PubChemLite. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Fluoro-1-(3-methoxyphenyl)ethan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of 2-Fluoro-1-(3-methoxyphenyl)ethan-1-amine. This resource is designed for researchers, chemists, and drug development professionals to troubleshoot and overcome common challenges related to byproduct formation in this synthesis. Our goal is to provide not just solutions, but a deeper understanding of the underlying chemical principles to empower you to optimize your experimental outcomes.

The predominant synthetic route to this valuable amine intermediate is the reductive amination of its ketone precursor, 2-Fluoro-1-(3-methoxyphenyl)ethan-1-one. While powerful, this transformation is often accompanied by the formation of predictable, yet challenging, byproducts.[1] This guide provides a structured approach to identifying, mitigating, and eliminating these impurities.

Troubleshooting Guide: Common Byproducts and Mitigation Strategies

This section addresses the most frequently encountered impurities in a question-and-answer format, providing insights into their formation mechanisms and actionable protocols for their control.

Q1: My reaction yields a significant amount of 2-Fluoro-1-(3-methoxyphenyl)ethan-1-ol. What is causing the formation of this alcohol byproduct and how can I prevent it?

A1: Root Cause Analysis and Mitigation

The formation of the corresponding alcohol is a classic example of a competitive side reaction in reductive amination.[2] It occurs when the reducing agent directly reduces the starting ketone faster than the ketone condenses with the amine source (e.g., ammonia) to form the imine intermediate.

Mechanism of Alcohol Byproduct Formation:

The issue boils down to the relative rates of two competing reactions:

  • Imine Formation (Desired): Ketone + Amine ⇌ Imine + H₂O

  • Ketone Reduction (Undesired): Ketone + Reducing Agent → Alcohol

If the reducing agent is too powerful or if the imine formation is slow, the undesired reduction of the ketone will dominate.

Mitigation Strategies:

  • Choice of Reducing Agent: This is the most critical parameter. Highly reactive hydrides like sodium borohydride (NaBH₄) are aggressive and will readily reduce the starting ketone. The preferred reagent for reductive amination is Sodium Triacetoxyborohydride (NaBH(OAc)₃, or STAB) .[1] STAB is a milder reducing agent that is particularly effective at reducing the protonated imine intermediate while being significantly less reactive towards the starting ketone.[1]

  • pH Control: Imine formation is typically fastest under weakly acidic conditions (pH 5-7).[3] These conditions are acidic enough to catalyze the dehydration of the hemiaminal intermediate to the imine, but not so acidic that the amine nucleophile is fully protonated and rendered non-reactive. Adding a small amount of acetic acid can be beneficial.

  • Stepwise Procedure: If a one-pot approach is problematic, consider a two-step protocol. First, form the imine by mixing the ketone and amine source, often with a dehydrating agent (like molecular sieves) to drive the equilibrium. Once imine formation is complete (monitored by TLC or NMR), then add the reducing agent.

Experimental Protocol: Minimizing Alcohol Byproduct with STAB
  • To a stirred solution of 2-Fluoro-1-(3-methoxyphenyl)ethan-1-one (1.0 eq) in a suitable solvent (e.g., Dichloromethane or 1,2-Dichloroethane, 0.2 M), add the ammonia source (e.g., ammonium acetate, 5-10 eq).

  • Add acetic acid (1.1 eq) to catalyze imine formation. Stir the mixture at room temperature for 1-2 hours to allow for the pre-formation of the imine intermediate.

  • In portions, carefully add Sodium Triacetoxyborohydride (STAB) (1.5 eq) to the reaction mixture.

  • Stir at room temperature and monitor the reaction progress by TLC or LC-MS until the starting ketone is consumed (typically 12-24 hours).

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Q2: My final product is contaminated with a secondary amine impurity, N-[1-(3-methoxyphenyl)-2-fluoroethyl]-2-fluoro-1-(3-methoxyphenyl)ethan-1-amine. How can I suppress this over-alkylation?

A2: Understanding and Preventing Dimerization

The formation of a secondary amine is a result of the desired primary amine product acting as a nucleophile itself. It can react with another molecule of the starting ketone to form a secondary imine, which is then reduced to the secondary amine byproduct. This is a common issue when synthesizing primary amines.[4]

Mechanism of Over-alkylation:

  • Desired Reaction: Ketone + NH₃ → Primary Amine

  • Undesired Reaction: Primary Amine + Ketone → Secondary Imine → Secondary Amine

Mitigation Strategies:

  • Stoichiometry is Key: The most effective way to suppress over-alkylation is to use a large excess of the initial nitrogen source (ammonia or an ammonia equivalent like ammonium acetate). This ensures that the concentration of ammonia is always significantly higher than the concentration of the primary amine product, making it statistically more likely for the ketone to react with ammonia.

  • Slow Addition: Adding the reducing agent slowly or adding the ketone slowly to a mixture of the amine source and reducing agent can help maintain a low concentration of the primary amine product at any given time, disfavoring the secondary reaction.

  • Concentration: Running the reaction at a lower concentration (higher dilution) can sometimes reduce the rate of the bimolecular over-alkylation reaction.

Visualizing Reaction Pathways

The following diagram illustrates the desired synthetic route versus the formation of the two most common byproducts.

G ketone 2-Fluoro-1-(3-methoxyphenyl)ethan-1-one imine Imine Intermediate ketone->imine + NH3 - H2O alcohol Alcohol Byproduct ketone->alcohol secondary_amine Secondary Amine Byproduct ketone->secondary_amine ammonia Ammonia (NH3) ammonia->imine product Primary Amine (Desired Product) imine->product product->secondary_amine + Ketone + Reduction reducing_agent Reducing Agent reducing_agent->product Reduction reducing_agent->alcohol Direct Reduction

Caption: Reaction pathways in the synthesis of 2-Fluoro-1-(3-methoxyphenyl)ethan-1-amine.

Q3: My analytical data suggests impurities where the fluorine atom has been lost. What could cause this defluorination?

A3: Addressing C-F Bond Instability

While the C-F bond is generally strong, defluorination can occur under certain conditions, particularly when the fluorine is positioned alpha to a carbonyl or other activating group.[5]

Potential Mechanisms:

  • Base-Catalyzed Elimination: If the reaction conditions become too basic, a strong base could potentially abstract the proton alpha to the methoxyphenyl ring, leading to an elimination cascade that expels the fluoride ion.

  • Nucleophilic Substitution: While less common for fluorine, certain nucleophiles under harsh conditions could potentially displace the fluoride.

Mitigation Strategies:

  • Strict pH Control: Avoid strongly basic conditions. If a base is needed for a workup, use a mild one like sodium bicarbonate rather than sodium hydroxide. Ensure the reaction itself is maintained in the optimal weakly acidic to neutral range.

  • Temperature Management: Avoid excessive heating, as this can promote elimination side reactions. Run the reaction at room temperature or below if defluorination is observed.

  • Reagent Purity: Ensure all reagents are free from strongly basic or nucleophilic contaminants.

Analytical and Purification Protocols

Effective troubleshooting requires robust analytical methods and purification strategies.

Protocol 2.1: HPLC Method for Impurity Profiling

This general-purpose reverse-phase HPLC method can serve as a starting point for resolving the target amine from its common byproducts.

ParameterSpecification
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 10% B to 90% B over 15 minutes
Flow Rate 1.0 mL/min
Detection UV at 220 nm and 275 nm
Expected Elution Alcohol byproduct will likely elute first, followed by the primary amine, and then the more non-polar secondary amine.
Protocol 2.2: Purification by Acid-Base Extraction

This classical technique is highly effective for separating the basic amine product from neutral impurities like the unreacted ketone and the alcohol byproduct.

  • Dissolve the crude reaction mixture in an organic solvent immiscible with water (e.g., Dichloromethane or Ethyl Acetate).

  • Transfer the solution to a separatory funnel and extract with 1 M hydrochloric acid (HCl) (3 x volume of organic layer). The basic amine product will be protonated and move into the aqueous layer, while neutral impurities remain in the organic layer.

  • Combine the aqueous layers. Carefully basify the aqueous solution to pH > 10 by the slow addition of 2 M sodium hydroxide (NaOH), ensuring the solution is cooled in an ice bath.

  • Extract the now free-based amine back into an organic solvent (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the purified amine.

Frequently Asked Questions (FAQs)

  • Q: What is the optimal pH for reductive amination and why is it important?

    • A: The optimal pH is generally between 5 and 7.[3] This range represents a crucial balance: it's acidic enough to protonate the hydroxyl group of the hemiaminal intermediate, facilitating its elimination as water to form the imine, but not so acidic that it fully protonates the reacting amine, which would destroy its nucleophilicity.

  • Q: How do I choose the right reducing agent?

    • A: The choice depends on selectivity. For reductive amination, you need an agent that preferentially reduces the C=N bond of the imine over the C=O bond of the ketone. Sodium triacetoxyborohydride (STAB) is the gold standard for this.[1] Sodium cyanoborohydride (NaBH₃CN) is also effective but is more toxic. Stronger reductants like NaBH₄ or LiAlH₄ are generally unsuitable as they will primarily reduce the ketone to the alcohol.

Reducing AgentAbbreviationProsCons
Sodium TriacetoxyborohydrideSTAB, NaBH(OAc)₃Excellent selectivity for imines; mild; commercially available.Higher cost; moisture sensitive.
Sodium CyanoborohydrideNaBH₃CNGood selectivity; effective.Highly toxic (releases HCN gas in acid).
Sodium BorohydrideNaBH₄Inexpensive; powerful.Poor selectivity; readily reduces ketones/aldehydes.[6]
  • Q: What analytical techniques are best for identifying unknown impurities?

    • A: A combination of techniques is ideal. Liquid Chromatography-Mass Spectrometry (LC-MS) is invaluable for determining the molecular weights of impurities, which provides immediate clues (e.g., MW of product + MW of starting material - NH₃ = MW of secondary amine). For definitive structural confirmation, impurities should be isolated (e.g., by preparative HPLC) and characterized by Nuclear Magnetic Resonance (NMR) spectroscopy .[7]

Troubleshooting Workflow

This decision tree provides a logical path for diagnosing and solving impurity issues.

G start Impurity Detected by HPLC/LC-MS check_mw Check Impurity MW start->check_mw is_alcohol MW matches Alcohol Byproduct? check_mw->is_alcohol Yes is_sec_amine MW matches Secondary Amine? check_mw->is_sec_amine No solve_alcohol 1. Switch to STAB reducing agent. 2. Optimize pH (5-7). 3. Consider two-step protocol. is_alcohol->solve_alcohol Yes is_alcohol->is_sec_amine No purify Purify via Column Chromatography or Acid-Base Extraction solve_alcohol->purify solve_sec_amine 1. Increase excess of NH3 source (5-10x). 2. Consider slower addition of ketone. is_sec_amine->solve_sec_amine Yes is_defluorinated MW indicates loss of Fluorine? is_sec_amine->is_defluorinated No solve_sec_amine->purify solve_defluorination 1. Ensure pH is not basic. 2. Avoid high temperatures. 3. Check reagent purity. is_defluorinated->solve_defluorination Yes other Characterize by NMR/HRMS is_defluorinated->other No solve_defluorination->purify other->purify

Caption: A logical workflow for troubleshooting synthesis byproducts.

References

  • Vertex AI Search, Characterization and Control of Impurities in the Synthesis of an Amino Acid Drug Candid
  • NIH, Reductive aminations by imine reductases: from milligrams to tons - PMC. Retrieved February 24, 2026.
  • ResearchGate, Reductive amination of PCP‐derivatives and dichloro‐bridged dimers... Retrieved February 24, 2026.
  • Myers Chem 115, C!
  • Google Patents, US1946195A - Purification of organic fluorine compounds. Retrieved February 24, 2026.
  • ResearchGate, Synthesis of Dimer Fatty Acid Methyl Esters by Catalytic Oxidation and Reductive Amination: An Efficient Route to Branched Polyamides. Retrieved February 24, 2026.
  • Veeprho, Amine Impurities and Related Compound. Retrieved February 24, 2026.
  • Wikipedia, Reductive amin
  • NIH, Synthesis of Fluorinated Amines: A Personal Account - PMC. Retrieved February 24, 2026.
  • ACS Publications, Synthesis of Fluorinated Amide Derivatives via a Radical N-Perfluoroalkylation–Defluorination Pathway | Organic Letters. Retrieved February 24, 2026.
  • ACS Organic & Inorganic Au, Synthesis of Fluorinated Amines: A Personal Account. Retrieved February 24, 2026.
  • Hypha Discovery Blogs, Breaking C-F bonds in drugs. Retrieved February 24, 2026.
  • University of Liverpool, Asymmetric Reductive Amination - IT Services. Retrieved February 24, 2026.
  • Agilent, Amines and ammonia Analysis of impurities in amine streams. Retrieved February 24, 2026.
  • Organic Chemistry Portal, Amine synthesis by reductive amination (reductive alkyl
  • LabRulez GCMS, Amines - Analysis of impurities in ethylene diamine. Retrieved February 24, 2026.
  • ACS Publications, Asymmetric Reductive Amination of Structurally Diverse Ketones with an Engineered Amine Dehydrogenase | The Journal of Organic Chemistry. Retrieved February 24, 2026.
  • MDPI, Mechanochemical Synthesis of Fluorinated Imines. Retrieved February 24, 2026.
  • ResearchGate, Recent Progress in Transition-Metal-Catalyzed Asymmetric Reductive Amination | Request PDF. Retrieved February 24, 2026.
  • Scribd, Or059 01 | PDF. Retrieved February 24, 2026.
  • Alfa Chemistry, Fluorinated Amines - Organofluorine. Retrieved February 24, 2026.
  • PubChem, 2,2,2-Trifluoro-1-(3-methoxyphenyl)ethanone | C9H7F3O2 | CID 2759734. Retrieved February 24, 2026.
  • NIH, Synthesis, isolation, identification and characterization of new process-related impurity in isoproterenol hydrochloride by HPLC, LC/ESI-MS and NMR - PMC. Retrieved February 24, 2026.

Sources

Technical Support Center: Synthesis of 2-Fluoro-1-(3-methoxyphenyl)ethan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Fluorine Chemistry Application Support Desk. Ticket ID: F-AMINE-3MET-001 Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary

The synthesis of 2-Fluoro-1-(3-methoxyphenyl)ethan-1-amine (a


-fluoroamine) is notoriously difficult due to the "instability triad":
  • 
    -Elimination:  The fluorine atom is a good leaving group 
    
    
    
    to the amine, leading to HF elimination and styrene formation.
  • Aziridinium Rearrangement: Precursors often rearrange, leading to regio-isomeric mixtures (1-fluoro-2-amine vs. 2-fluoro-1-amine).

  • C-F Hydrogenolysis: Standard hydrogenation conditions often strip the fluorine atom.[1]

This guide replaces standard textbook procedures with field-tested troubleshooting protocols designed to maximize yield and purity.

Module 1: Strategic Route Selection (Visualization)

Before starting, verify your synthetic pathway.[1] Most yield issues stem from choosing the wrong route for your specific equipment capabilities.[1]

SynthesisRoutes Start Starting Material Selection Decision1 Do you have the alpha-fluoro ketone? Start->Decision1 RouteA Route A: Reductive Amination (Start: 2-Fluoroacetophenone) RiskA RISK: Defluorination SOL: Select mild hydride RouteA->RiskA RouteB Route B: Deoxofluorination (Start: Amino Alcohol) RiskB RISK: Aziridinium Shift SOL: N-protection strategy RouteB->RiskB Decision1->RouteA Yes Decision1->RouteB No (Have Amino Alcohol) Product Target: 2-Fluoro-1-(3-methoxyphenyl) ethan-1-amine RiskA->Product NaBH3CN / NH4OAc RiskB->Product DAST / -78°C

Figure 1: Decision tree for selecting the optimal synthetic pathway based on precursor availability and risk tolerance.[1]

Module 2: Troubleshooting Reductive Amination (Route A)

Context: You are reacting 2-fluoro-1-(3-methoxyphenyl)ethan-1-one with an ammonia source and a reducing agent.

Common Issue: "I am seeing large amounts of defluorinated product (ethyl amine derivative)."

Diagnosis: You likely used Palladium on Carbon (Pd/C) or a strong hydride without pH control.[1] The C-F bond in


-fluoro ketones is labile.

Protocol A1: The "Soft" Reduction Method This protocol minimizes C-F cleavage by avoiding heterogeneous catalysts.[1]

  • Reagents:

    • Substrate: 2-Fluoro-1-(3-methoxyphenyl)ethan-1-one (1.0 eq)

    • Amine Source: Ammonium Acetate (

      
      ) (10.0 eq) - Excess is critical to prevent dimerization.[1]
      
    • Reductant: Sodium Cyanoborohydride (

      
      ) (1.5 eq)[1]
      
    • Solvent: Methanol (Dry)[1]

  • Step-by-Step:

    • Step 1 (Imine Formation): Dissolve ketone and

      
       in MeOH.[1] Add 3Å molecular sieves. Stir at RT for 2 hours. Do not add reductant yet.
      
    • Step 2 (Reduction): Cool to 0°C. Add

      
       portion-wise.
      
    • Step 3 (pH Check): Verify pH is ~6.0. If too basic, the imine hydrolyzes; if too acidic (<4), the cyanoborohydride decomposes.[1] Adjust with trace acetic acid if needed.[1]

    • Step 4 (Workup): Quench with sat.

      
      . Extract with DCM.[1][2] Do not use strong acid  in the workup to avoid HF elimination.[1]
      

Data Comparison: Reducing Agents

Reducing AgentC-F Bond SurvivalYieldNotes
H₂ / Pd/C Poor (<10%) LowMajor hydrogenolysis (defluorination).[1] Avoid.
NaBH₄ Moderate (40-60%)MediumToo aggressive; reduces ketone before imine forms.[1]
NaBH₃CN Excellent (>85%) HighSelectively reduces iminium ion.[1] Recommended.
Ti(OiPr)₄ / NaBH₄ Good (70%)HighLewis acid activates imine, but Ti workup is messy.[1]
Module 3: Troubleshooting Deoxofluorination (Route B)

Context: You are converting 1-(3-methoxyphenyl)-2-aminoethanol (protected) to the fluoride using DAST or Deoxo-Fluor.

Common Issue: "I have a 50:50 mixture of regioisomers (1-fluoro vs. 2-fluoro)."

Diagnosis: The reaction is proceeding via an Aziridinium Ion Intermediate .[1] The neighboring nitrogen attacks the activated alcohol, forming a 3-membered ring. The fluoride then attacks the least hindered carbon or the carbon that best stabilizes the positive charge.

Mechanistic Insight (The "Why"): The 3-methoxy group is an Electron Donating Group (EDG).[1] It stabilizes the carbocation character at the benzylic position (C1).[1] Consequently, fluoride attack at C1 (to form the desired product) competes with attack at C2.[1]

Aziridinium Substrate Amino Alcohol (Activated) Aziridinium Aziridinium Intermediate Substrate->Aziridinium Intramolecular Displacement PathA Path A: Attack at C2 (Wrong Isomer) Aziridinium->PathA Steric Control PathB Path B: Attack at C1 (Target Product) Aziridinium->PathB Electronic Control (3-OMe Stabilization)

Figure 2: The Aziridinium shift mechanism responsible for regio-scrambling.[1]

Protocol B1: Suppressing Rearrangement To fix this, you must reduce the nucleophilicity of the nitrogen to prevent aziridinium formation.[1]

  • Protecting Group Selection:

    • Avoid: N-Benzyl or N-Alkyl (Too nucleophilic).[1]

    • Use:N-Cbz (Carbobenzyloxy) or N-Boc .[1] These carbamates pull electron density from the nitrogen, making it less likely to attack the activated alcohol.[1]

  • Reaction Conditions:

    • Solvent: DCM (Anhydrous).[1][3]

    • Reagent: DAST (1.2 eq).[1][2]

    • Temperature: -78°C strictly. Warm slowly to RT only if TLC shows no conversion. High temperatures favor elimination.[1]

    • Base: Add Pyridine (2.0 eq) to buffer the HF generated. This prevents acid-catalyzed decomposition.[1]

Module 4: Purification & Storage FAQs

Q: My product decomposes on the silica column. Why? A: Silica gel is slightly acidic.[1]


-fluoroamines are prone to HF elimination under acidic conditions, forming the corresponding styrene (3-methoxystyrene).[1]
  • Fix: Pre-treat your silica column with 1% Triethylamine (

    
    ) in Hexanes to neutralize acidic sites.[1] Elute with a solvent system containing 1% 
    
    
    
    or
    
    
    .[1]

Q: The oil turned black overnight. How do I store it? A: The free base is unstable due to autocatalytic HF elimination.[1]

  • Fix: Immediately convert the amine to its Hydrochloride (HCl) salt .

    • Dissolve free amine in

      
      .[1]
      
    • Add 2M HCl in

      
       dropwise at 0°C.
      
    • Filter the white precipitate.[1] The HCl salt is stable at RT for months.[1]

References
  • Reductive Amination Selectivity

    • Source: Borch, R. F., et al.[1] "The Cyanohydridoborate Anion as a Selective Reducing Agent." Journal of the American Chemical Society.[1]

    • Relevance: Establishes as the standard for preserving sensitive functionality during amin
  • Deoxofluorination & Rearrangement

    • Source: "Fluorin

      
      -amino alcohols, proceeding through opening of an aziridinium ion."[1][4] Journal of Organic Chemistry / Enamine Technical Notes.
      
    • Relevance: Details the mechanism of aziridinium rearrangement and the necessity of carbam
  • Stability of

    
    -Fluoro Ketones: 
    
    • Source: "Conform

      
      -fluoroketones may influence their reactivity."[1][5] PMC / NIH.[1]
      
    • Relevance: Explains why the starting material for Route A requires specific handling.
  • Pd/C Hydrogenolysis Prevention

    • Source: Mori, A., et al. "Pd/C-Catalyzed Chemoselective Hydrogenation in the Presence of Diphenylsulfide."[1][6] Organic Letters.

    • Relevance: Provides a method to poison Pd/C to prevent C-F cleavage if hydrogenation is absolutely necessary.[1]

Sources

Technical Support Center: Scaling Up the Synthesis of 2-Fluoro-1-(3-methoxyphenyl)ethan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and scale-up of 2-Fluoro-1-(3-methoxyphenyl)ethan-1-amine. This guide is designed for researchers, medicinal chemists, and process development professionals. It provides in-depth, field-proven insights into a reliable synthetic route, offering practical solutions to common challenges encountered during lab-scale and pilot-scale production. Our approach is grounded in established chemical principles to ensure you can execute this synthesis with confidence, efficiency, and safety.

Proposed Synthetic Workflow

The most robust and scalable synthesis of 2-Fluoro-1-(3-methoxyphenyl)ethan-1-amine involves a two-step sequence starting from the commercially available 2-amino-3'-methoxyacetophenone. The strategy hinges on the reduction of the ketone to a key β-amino alcohol intermediate, followed by a nucleophilic deoxyfluorination.

  • Step 1: Reduction to β-Amino Alcohol: The ketone precursor is reduced to 2-amino-1-(3-methoxyphenyl)ethan-1-ol. This is a standard transformation typically achieved with high yield and selectivity using a hydride reducing agent like sodium borohydride (NaBH₄) in a protic solvent such as methanol or ethanol.

  • Step 2: Deoxyfluorination: The hydroxyl group of the β-amino alcohol is replaced with fluorine using a deoxyfluorination agent. Diethylaminosulfur trifluoride (DAST) is a common and effective reagent for this transformation. The reaction proceeds via an intermediate aziridinium ion, which is then regioselectively opened by the fluoride nucleophile to yield the target β-fluoroamine.[1][2]

Below is a diagram outlining this synthetic pathway.

Synthesis_Workflow Start 2-Amino-3'-methoxyacetophenone Intermediate 2-Amino-1-(3-methoxyphenyl)ethan-1-ol Start->Intermediate  1. Sodium Borohydride (NaBH₄)  2. Methanol (MeOH)  (Reduction) Product 2-Fluoro-1-(3-methoxyphenyl)ethan-1-amine Intermediate->Product  1. DAST or alternative  2. Anhydrous DCM, -78 °C to RT  (Deoxyfluorination)

Caption: Proposed two-step synthesis of the target β-fluoroamine.

Troubleshooting Guide

This section addresses specific, practical problems that may arise during the synthesis.

Question 1: My deoxyfluorination yield is consistently low (<40%), and I observe multiple spots on my TLC plate. What is the likely cause?

Answer: Low yields in DAST-mediated fluorinations of β-amino alcohols are often due to competing side reactions, primarily elimination, and suboptimal reaction conditions.

  • Causality: The reaction mechanism involves the formation of a transient aziridinium intermediate.[3] While the desired pathway is nucleophilic attack by fluoride, this strained ring can also undergo E2-type elimination if a suitable proton is available and conditions are not carefully controlled, leading to the formation of a 3-methoxystyrene byproduct. Furthermore, DAST is highly sensitive to moisture, which can hydrolyze the reagent and reduce its efficacy.[4]

  • Troubleshooting Steps:

    • Ensure Anhydrous Conditions: Dry all glassware thoroughly. Use anhydrous solvents (e.g., dichloromethane, DCM) freshly distilled or from a solvent purification system. Handle DAST under an inert atmosphere (Nitrogen or Argon).

    • Control Temperature: The addition of DAST should be performed at very low temperatures, typically -78 °C (a dry ice/acetone bath), to control the reaction rate and suppress elimination pathways.[4] Add the DAST dropwise to the solution of your amino alcohol to prevent localized heating.

    • Reagent Stoichiometry: Use a slight excess of DAST (typically 1.1 to 1.5 equivalents). An insufficient amount will lead to incomplete conversion, while a large excess can promote side reactions and complicate purification.

    • Slow Warming: After the addition is complete, allow the reaction to warm slowly to room temperature overnight. This controlled warming profile often provides the best balance between reaction completion and minimizing side products.[5]

Question 2: I've confirmed the formation of my product by LC-MS, but purification by standard silica gel chromatography is difficult. The product either streaks badly or co-elutes with polar impurities.

Answer: The target compound, 2-Fluoro-1-(3-methoxyphenyl)ethan-1-amine, is a primary amine, which makes it basic and highly polar. These properties lead to strong, often irreversible, interactions with the acidic silanol groups on standard silica gel, causing streaking and poor recovery.

  • Causality: The lone pair on the nitrogen atom readily forms hydrogen bonds with silica's surface hydroxyl groups. This interaction is pH-dependent and is the primary cause of poor chromatographic behavior for basic compounds.

  • Troubleshooting Steps:

    • Basified Silica Gel: Pre-treat your silica gel with a base. A common method is to prepare the column slurry with a solvent system containing 1-2% triethylamine (TEA) or ammonium hydroxide. This deactivates the acidic sites on the silica, allowing the amine to elute more cleanly.

    • Alternative Stationary Phases: Consider using a different stationary phase. Alumina (basic or neutral) can be a good alternative to silica for purifying amines. For very polar amines, Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent option, using a polar stationary phase (like silica or diol) with a high organic/low aqueous mobile phase.[6][7]

    • Aqueous Work-up and Extraction: Before chromatography, perform a liquid-liquid extraction. Dissolve the crude reaction mixture in an organic solvent (e.g., ethyl acetate) and wash with a basic aqueous solution (like saturated sodium bicarbonate) to remove acidic byproducts. Then, you can extract your basic amine product into an acidic aqueous solution (e.g., 1M HCl). After washing the aqueous layer with an organic solvent to remove non-basic impurities, you can re-basify the aqueous layer (e.g., with NaOH) and extract your pure amine back into an organic solvent. This acid/base extraction is a powerful purification technique for amines.

Question 3: The reaction to form the precursor, 2-amino-1-(3-methoxyphenyl)ethan-1-ol, does not go to completion. I still see a significant amount of starting ketone by TLC/LC-MS.

Answer: Incomplete reduction of the ketone is typically due to reagent deactivation or insufficient stoichiometry.

  • Causality: Sodium borohydride (NaBH₄) is a moisture-sensitive reagent. Its reducing power can be diminished by reaction with protic solvents over time or by exposure to atmospheric moisture. If the stoichiometry is insufficient, there won't be enough hydride equivalents to reduce all of the ketone.

  • Troubleshooting Steps:

    • Reagent Quality and Stoichiometry: Use a fresh bottle of NaBH₄. For a simple ketone reduction, using 1.5 to 2.0 equivalents of NaBH₄ is often sufficient to drive the reaction to completion.

    • Temperature Control: While the reaction is often run at room temperature, adding the NaBH₄ portion-wise at 0 °C can help control the initial exothermic reaction with the solvent (methanol), preserving more of the reagent for the intended reduction.

    • Reaction Time: Allow the reaction to stir for an adequate amount of time. While many reductions are fast, stirring for 2-4 hours at room temperature is a good practice to ensure completion. Monitor the reaction by TLC until the starting ketone spot has disappeared.

Frequently Asked Questions (FAQs)

Q1: What are the most critical safety precautions when working with DAST and other deoxyfluorination reagents?

A1: Deoxyfluorination reagents like DAST are hazardous and must be handled with extreme care.

  • Toxicity and Corrosivity: DAST is toxic, corrosive, and reacts violently with water. It can release highly corrosive hydrogen fluoride (HF) upon decomposition or contact with moisture.[4]

  • Thermal Instability: DAST is thermally unstable and should never be heated above 50-60 °C, as this can lead to exothermic decomposition and detonation, especially on a larger scale. It is not advisable to perform DAST reactions on a large scale without specialized equipment and safety protocols.[4]

  • Personal Protective Equipment (PPE): Always work in a certified chemical fume hood. Wear standard PPE (lab coat, safety glasses) plus heavy-duty butyl or neoprene gloves. A face shield is highly recommended.

  • Quenching: Quench the reaction carefully at low temperatures by slowly adding a saturated solution of sodium bicarbonate or another suitable base.

  • Safer Alternatives: For larger scale work, consider newer, more thermally stable reagents like XtalFluor-E or Deoxo-Fluor®, which do not generate free HF and are generally safer to handle.[8]

Q2: How can I effectively monitor the progress of the deoxyfluorination reaction?

A2: Monitoring the reaction is crucial for determining the endpoint and assessing the formation of byproducts.

  • Thin-Layer Chromatography (TLC): TLC is the most common method. The product (β-fluoroamine) will have a different Rf value than the starting material (β-amino alcohol). The amino alcohol is typically more polar and will have a lower Rf. Use a mobile phase like 10% Methanol in DCM with 1% triethylamine. Staining with ninhydrin is effective for visualizing both the starting material and the product.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): For more precise monitoring, LC-MS is ideal. It allows you to track the disappearance of the starting material's mass peak and the appearance of the product's mass peak, confirming the mass-to-charge ratio of the desired compound.

  • ¹⁹F NMR Spectroscopy: If you have access to an NMR spectrometer with fluorine capabilities, taking a small, quenched aliquot from the reaction mixture and running a quick ¹⁹F NMR can definitively confirm the formation of the C-F bond.

Q3: What are the key considerations for scaling up this synthesis from milligrams to multigram or kilogram scale?

A3: Scaling up requires careful planning, especially for the fluorination step.

  • Heat Transfer: The fluorination reaction is exothermic. On a larger scale, efficient heat dissipation is critical. Use a jacketed reactor with a powerful overhead stirrer and a reliable cooling system to maintain the low temperature required.

  • Reagent Addition: The dropwise addition of DAST that is feasible in the lab must be replaced with controlled addition via a pump on a larger scale to avoid dangerous temperature spikes.

  • Reagent Choice: As mentioned, DAST is not recommended for large-scale work due to its thermal instability.[4] Switching to a more stable alternative like XtalFluor-E is a critical process safety consideration.[8]

  • Work-up and Purification: Liquid-liquid extractions become more complex at scale. Ensure you have appropriately sized separatory funnels or extraction vessels. Chromatography at a large scale can be resource-intensive. Developing a purification strategy based on crystallization or distillation of the final product (or a salt form) is often more economical and scalable.

Q4: How do I confirm the structure and purity of my final product, 2-Fluoro-1-(3-methoxyphenyl)ethan-1-amine?

A4: A combination of analytical techniques is required for full characterization.

Technique Purpose Expected Key Features
¹H NMR Structural confirmation and purityAppearance of a doublet of doublets for the proton on the fluorine-bearing carbon (CHF ), with a large coupling constant to fluorine (~48 Hz).
¹³C NMR Structural confirmationThe carbon attached to fluorine will appear as a doublet with a large ¹JCF coupling constant (typically >170 Hz).
¹⁹F NMR Confirmation of C-F bondA single resonance, likely a doublet of triplets, confirming the presence of one fluorine atom and its coupling to adjacent protons.
Mass Spectrometry Molecular Weight ConfirmationThe molecular ion peak corresponding to the exact mass of the compound (C₉H₁₂FNO).
HPLC/Chiral HPLC Purity and Enantiomeric ExcessA single peak on a reverse-phase HPLC system indicates purity. If a chiral synthesis was performed, chiral HPLC is needed to determine the enantiomeric excess (ee).

References

  • G. G. L. N,N-Dialkyl-β-amino alcohols were enantiospecifically and regioselectively rearranged by using N,N-diethylaminosulfur trifluoride (DAST) to give optically active β-fluoroamines in excellent yields and enantiomeric excesses. This rearrangement was applied to the enantioselective synthesis of LY503430, a potential therapeutic agent for Parkinson's disease. Organic Letters. Available at: [Link]

  • The Doyle Group. Enantioselective fluoride ring opening of aziridines enabled by cooperative Lewis acid catalysis. The Doyle Group. Available at: [Link]

  • American Chemical Society. Enantioselective Synthesis of β-Fluoroamines from β-Amino Alcohols: Application to the Synthesis of LY503430. American Chemical Society. Available at: [Link]

  • ACS.org. Enantioselective Synthesis of β-Fluoroamines from β-Amino Alcohols: Application to the Synthesis of LY503430 | Organic Letters. ACS Publications. Available at: [Link]

  • PubMed. Enantioselective synthesis of β-fluoroamines from β-amino alcohols: application to the synthesis of LY503430. Available at: [Link]

  • PMC. Efficient Regioselective Ring Opening of Activated Aziridine-2-Carboxylates with [18F]Fluoride. Available at: [Link]

  • PMC. Enantioselective Synthesis of β-Fluoro Amines via β-Amino α-Fluoro Nitroalkanes and a Traceless Activating Group Strategy. Available at: [Link]

  • ResearchGate. Fluoride ring opening of N‐activated aziridines with TBAF/NiF2/nH2O. Available at: [Link]

  • ResearchGate. Nucleophilic ring-opening of activated aziridines: A one-step method for labeling biomolecules with fluorine-18. Available at: [Link]

  • RSC Publishing. Synthesis of tertiary alkyl fluorides and chlorides by site-selective nucleophilic ring-opening reaction of α-aryl azetidinium salts. Available at: [Link]

  • ACS GCI Pharmaceutical Roundtable Reagent Guides. Nucleophilic Fluorination by F-. Wordpress. Available at: [Link]

  • The Journal of Organic Chemistry. Renewable Reagent for Nucleophilic Fluorination. Available at: [Link]

  • Organic Synthesis. Alcohol to Fluoro / Carbonyl to Difluoro using DAST. Available at: [Link]

  • The Doyle Group. Nucleophilic (Radio)Fluorination of α‑Diazocarbonyl Compounds Enabled by Copper-Catalyzed H−F Insertion. Available at: [Link]

  • Chemistry World. Scale ranks reactivity of fluorinating reagents. Available at: [Link]

  • RSC Publishing. Mechanistic study of nucleophilic fluorination for the synthesis of fluorine-18 labeled fluoroform with high molar activity from N-difluoromethyltriazolium triflate. Available at: [Link]

  • Google Patents. Purification of organic fluorine compounds.
  • The Analytical Scientist. Purification of polar compounds. Available at: [Link]

  • ACS Publications. Aminodifluorosulfinium Salts: Selective Fluorination Reagents with Enhanced Thermal Stability and Ease of Handling. The Journal of Organic Chemistry. Available at: [Link]

  • Houben-Weyl Methods of Organic Chemistry Vol. E 10o, 4th ed. Fluorination with Diethylaminosulfur Trifluoride (DAST) and Other (Dialkylamino )trifluoro-l4-sulfanes. Available at: [Link]

  • Bryn Mawr College. Palladium-Catalyzed Fluorination of Amino Acid Derivatives. Available at: [Link]

  • Scientific Update. Light-driven Deoxyfluorination of Alcohols with Seletfluor. Available at: [Link]

  • Sulzer. Selective Removal of Polar and Non-Polar Impurities with Sulzer Solvent Extraction & Separation Technologies. Available at: [Link]

  • The Innovation. Precise and selective asymmetric synthesis of fluorinated compounds via enzymatic approach. Available at: [Link]

  • Biotage. What can I use to purify polar reaction mixtures?. Available at: [Link]

  • CORE. Synthesis of aryl 2,2,2-trifluoroethyl sulfides. Available at: [Link]

  • PubMed. Fluorinated 2-arylchroman-4-ones and their derivatives: synthesis, structure and antiviral activity. Available at: [Link]

  • ResearchGate. For highly polar compound, how to do the purification? Is it first to be purified by normal column and then by reverse phase or by size exclusion?. Available at: [Link]

  • PMC. Synthesis of complex unnatural fluorine-containing amino acids. Available at: [Link]

Sources

analytical method refinement for 2-Fluoro-1-(3-methoxyphenyl)ethan-1-amine detection

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Analytical Challenge

Welcome to the Technical Support Center. You are likely here because standard phenethylamine protocols are failing you.

The molecule 2-Fluoro-1-(3-methoxyphenyl)ethan-1-amine presents a specific set of analytical challenges distinct from its non-fluorinated analogs. As a


-fluoroamine, the presence of the fluorine atom on the carbon adjacent to the amine creates a strong inductive effect (

), significantly lowering the

of the amino group compared to standard phenethylamines (typically shifting from

down to

).[1]

This shift alters how the molecule interacts with stationary phase silanols and how it ionizes in mass spectrometry. The following guide is structured to troubleshoot these specific physicochemical behaviors.

Module 1: Chromatographic Triage (HPLC/UPLC)

Q1: Why am I seeing severe peak tailing despite using a "base-deactivated" C18 column?

Diagnosis: While the fluorine atom lowers basicity, the amine is still sufficiently basic to interact with residual silanols (


) on the silica surface. If you are using a standard C18 column with a simple formic acid mobile phase, you are likely experiencing ionic overload  of the few active sites remaining on the column.

The Fix (Protocol): You must transition from "suppression" to "masking" or "hybrid" technology.

  • Switch Mobile Phase Modifier:

    • Current: 0.1% Formic Acid (pH ~2.7).

    • Refined:10 mM Ammonium Formate (pH 3.2) .

    • Mechanism:[2][3][4] The ammonium ions (

      
      ) act as a "decoy," saturating the silanol sites so your analyte cannot bind to them. This creates a sharper peak shape.
      
  • Column Selection:

    • If tailing persists, switch to a Charged Surface Hybrid (CSH) C18 or a Biphenyl phase.

    • Why Biphenyl? The fluorine atom and the methoxy group on the phenyl ring create specific electron-density distortions. A Biphenyl stationary phase utilizes

      
      -
      
      
      
      interactions that provide orthogonal selectivity to simple hydrophobicity, often separating this molecule from non-fluorinated impurities.
Q2: My retention times are drifting. Is the fluorine atom hydrolyzing?

Diagnosis:


-fluoroamines can be susceptible to HF elimination (dehydrofluorination) under extreme pH conditions or high temperatures, transforming the molecule into an enamine/imine or styrene derivative.

The Fix (Stability Check):

  • Temperature: Limit column oven temperature to < 40°C .

  • pH Limits: Avoid pH > 10. While high pH is good for amine retention, it increases the risk of HF elimination in this specific structural motif.

  • Verification: Check your MS spectrum for a mass shift of -20 Da (loss of HF), which indicates on-column degradation.

Module 2: Mass Spectrometry Optimization (LC-MS/MS)

Q3: I see the parent mass, but sensitivity is lower than expected. Why?

Diagnosis: The fluorine atom is highly electronegative. It pulls electron density away from the nitrogen lone pair, making the amine less likely to accept a proton compared to non-fluorinated phenethylamines. This reduces ionization efficiency in ESI+ mode.

The Fix (Source Tuning):

  • Cone Voltage/Declustering Potential: Lower this value. The C-F bond is relatively labile; high energy in the source can cause in-source fragmentation (loss of HF) before the quadrupole selects the parent ion.

  • Mobile Phase Additive: Ensure you are using Methanol rather than Acetonitrile as the organic phase if sensitivity is critical. Protic solvents often enhance ionization for difficult amines.

Q4: What are the optimal transitions for MRM (Multiple Reaction Monitoring)?

Protocol: Do not rely on generic "amphetamine" transitions. The fluorine changes the fragmentation pathway.

Precursor Ion (

)
Product Ion (

)
Collision Energy (eV)Mechanistic Origin
170.1

150.1 10 - 15Loss of HF (Specific to fluoro-amines)
170.1

135.1 20 - 25Loss of HF +

(Methoxy radical loss)
170.1

109.1 30 - 35Tropylium ion formation (Fluorobenzyl cation)

Note: The 150.1 transition is the most abundant but least selective. Use 135.1 or 109.1 for quantitation in complex matrices.

Module 3: Visual Troubleshooting Workflows

Workflow A: Solving Peak Tailing & Retention Issues

TailingTroubleshoot Start Start: Peak Tailing Detected CheckMP Step 1: Check Mobile Phase Is Ammonium Formate present? Start->CheckMP AddBuffer Action: Add 10mM NH4 Formate to Aqueous Phase CheckMP->AddBuffer No CheckCol Step 2: Check Column Chemistry Is it standard C18? CheckMP->CheckCol Yes AddBuffer->CheckCol SwitchCol Action: Switch to CSH C18 or Biphenyl Phase CheckCol->SwitchCol Yes (Standard) CheckpH Step 3: pH Evaluation Is pH < 3.0? CheckCol->CheckpH No (Already Specialized) SwitchCol->CheckpH AdjustpH Action: Adjust pH to 3.5-4.0 (Balance Ionization vs. Silanol) CheckpH->AdjustpH Yes (Too Acidic) Success Result: Symmetrical Peak (USP Tailing < 1.2) CheckpH->Success No AdjustpH->Success

Caption: Decision tree for remediating amine peak tailing. Priority is given to mobile phase modification before hardware changes.

Workflow B: MS Method Development Loop

MS_Optimization cluster_0 Critical Check Input Analyte (Fluoroamine) Scan Q1 Scan (Identify Parent) Input->Scan Frag Product Ion Scan (Identify Fragments) Scan->Frag Found m/z 170.1 Check Check for In-Source Fragmentation (-20 Da) Scan->Check Opt Optimize CE (Collision Energy) Frag->Opt Target m/z 150 (HF Loss) Final Final MRM Method Opt->Final Max S/N Ratio

Caption: MS optimization pathway highlighting the critical check for in-source loss of Hydrogen Fluoride (HF).

Module 4: Frequently Asked Questions (FAQs)

Q: Can I use UV detection for this compound? A: Yes, but with limitations. The 3-methoxyphenyl group provides UV absorption, typically with maxima around 274 nm and 220 nm . However, the molar extinction coefficient is relatively low compared to conjugated ketones. For trace analysis (< 1 µg/mL), UV will likely be insufficient; Fluorescence (FLD) or MS is required.

Q: Is derivatization necessary for GC-MS? A: Highly recommended. Primary amines tail badly on GC columns and can thermally degrade.

  • Recommendation: Use PFPA (Pentafluoropropionic anhydride) .

  • Why: It reacts with the amine to form a stable amide, improving volatility and providing characteristic fluorinated fragments for MS identification.

Q: How do I separate the enantiomers? A: Since the molecule has a chiral center at the


-carbon (relative to the ring), enantioseparation is often required.
  • Column: Immobilized polysaccharide columns (e.g., Amylose tris(3,5-dimethylphenylcarbamate)).

  • Mode: Normal Phase (Hexane/IPA/DEA) usually provides higher resolution than Reverse Phase for this class.

References

  • Restek Corporation. (2018). LC Troubleshooting: All of My Peaks Are Tailing! What Should I Do? Retrieved from [Link]

  • National Institutes of Health (PMC). (2017). Rapid, General Access to Chiral

    
    -Fluoroamines and 
    
    
    
    -Difluoroamines via Organocatalysis.[1][5] (Discusses pKa shifts of
    
    
    -fluoroamines). Retrieved from [Link]
  • LCGC International. (2025). LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing. Retrieved from [Link]

  • Organic Chemistry Data. (2022). pKa Data Compiled by R. Williams (Phenethylamines). Retrieved from [Link]

Sources

Validation & Comparative

A Scientist's Comparative Guide to Validating the Biological Target of 2-Fluoro-1-(3-methoxyphenyl)ethan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery, the unequivocal identification of a compound's biological target is the bedrock upon which a successful therapeutic program is built.[1][2][3] An inadequately validated target is a primary driver of clinical trial failure, leading to immense financial and temporal losses.[3] This guide provides a comprehensive, technically-grounded framework for validating the biological target of a novel compound, using 2-Fluoro-1-(3-methoxyphenyl)ethan-1-amine—hereafter referred to as 'Compound-FMP'—as our central case study.

Compound-FMP belongs to the substituted phenethylamine chemical class, a scaffold renowned for its diverse psychoactive properties, frequently modulating monoamine neurotransmitter systems.[4] Given its structure, a primary putative target is the Serotonin Transporter (SERT), a key regulator of serotonergic signaling and the target of many antidepressant medications.[5][6] This guide will therefore proceed with the hypothesis that SERT is the primary biological target of Compound-FMP. Our objective is not merely to test this hypothesis but to build a self-validating, multi-assay cascade that provides an undeniable body of evidence for target engagement, from the test tube to the living cell.

Section 1: Foundational Target Engagement: In Vitro Binding and Functional Assays

The first principle of target validation is to confirm a direct, physical interaction between the compound and its purified or membrane-expressed target. We must then demonstrate that this binding event translates into a functional consequence.

The Gold Standard: Radioligand Binding Assays

Expertise & Experience: Competitive radioligand binding assays are the definitive method for quantifying a compound's binding affinity (Ki) for a target.[7] The experiment is designed to measure how effectively Compound-FMP displaces a well-characterized, high-affinity radioligand from the SERT protein. The choice of radioligand is critical; [³H]-citalopram is an excellent candidate due to its high specificity and affinity for SERT.[8]

Trustworthiness: A single affinity value is insufficient. To build a robust and trustworthy profile, we must assess selectivity. This is achieved by running concurrent binding assays for the other major monoamine transporters, the Norepinephrine Transporter (NET) and the Dopamine Transporter (DAT).[9] High selectivity for SERT over NET and DAT is a desirable characteristic for minimizing off-target effects, such as cardiovascular or stimulant-like side effects.

Comparative Data Presentation: Binding Affinity (Kᵢ) & Selectivity

CompoundSERT Kᵢ (nM)NET Kᵢ (nM)DAT Kᵢ (nM)SERT vs. NET Selectivity (Fold)SERT vs. DAT Selectivity (Fold)
Compound-FMP 5.28501200163x230x
Fluoxetine (Comparator)1.5150980100x653x
Desipramine (Control)1100.824000.007x21.8x

Note: Data are hypothetical for illustrative purposes.

From Binding to Function: Neurotransmitter Uptake Inhibition

Expertise & Experience: Demonstrating that Compound-FMP binds to SERT is only the first step. We must validate that this binding inhibits the transporter's primary biological function: the reuptake of serotonin from the synaptic cleft.[5] This is typically accomplished using a [³H]-serotonin ([³H]-5-HT) uptake assay in either synaptosomes prepared from brain tissue or, more commonly, in HEK293 cells stably expressing human SERT (hSERT).[10][11][12]

Trustworthiness: The functional potency (IC₅₀) derived from the uptake assay should correlate well with the binding affinity (Kᵢ) from the radioligand assay. A significant divergence between these values could suggest a complex mechanism of action (e.g., non-competitive inhibition) or potential assay artifacts that require further investigation.[13] Modern non-radioactive alternatives, using fluorescent substrates, offer higher throughput and simplified logistics while providing comparable data.[14][15][16]

Comparative Data Presentation: Functional Potency (IC₅₀)

CompoundSERT IC₅₀ (nM)NET IC₅₀ (nM)DAT IC₅₀ (nM)
Compound-FMP 12.515002100
Fluoxetine (Comparator)4.12501500
Desipramine (Control)2151.94500

Note: Data are hypothetical for illustrative purposes.

Section 2: Confirming Target Engagement in a Physiological Context

Biochemical assays are powerful but operate in artificial systems. The second pillar of validation is to prove that the compound engages its target within the complex, crowded environment of a living cell.

The In-Cell Litmus Test: Cellular Thermal Shift Assay (CETSA®)

Expertise & Experience: CETSA is a revolutionary, label-free technique that directly measures target engagement in intact cells.[17][18] The principle is elegant: when a compound binds to its target protein, it typically confers thermal stability.[18][19][20] By heating cell lysates or intact cells treated with Compound-FMP across a temperature gradient, we can observe a "shift" in the melting temperature of SERT, which is then quantified by Western Blot or mass spectrometry.[19][21]

Trustworthiness: CETSA's power lies in its ability to confirm that the compound not only penetrates the cell membrane but also finds and binds its target in its native state, subject to all cellular regulation and interactions. An isothermal dose-response (ITDRF) experiment, where cells are treated with varying compound concentrations and heated at a single, optimized temperature, generates a quantitative measure of target engagement (EC₅₀) that should align with functional potency data.[21]

Experimental Workflow: Cellular Thermal Shift Assay (CETSA)

CETSA_Workflow cluster_cell_culture Cell Treatment cluster_heating Heat Challenge cluster_analysis Analysis A 1. Culture hSERT-HEK293 Cells B 2. Treat Cells with Compound-FMP or DMSO A->B Incubate C 3. Aliquot and Heat across a Temp Gradient (e.g., 40-70°C) B->C Transfer D 4. Lyse Cells & Separate Soluble/Aggregated Fractions C->D Centrifuge E 5. Quantify Soluble SERT (Western Blot) D->E SDS-PAGE F 6. Plot Melt Curve & Determine Thermal Shift E->F Densitometry

Caption: A schematic overview of the Cellular Thermal Shift Assay (CETSA) protocol.

Section 3: The Validation Cascade: An Orthogonal Approach

The strongest validation cases are built on a foundation of converging evidence from multiple, mechanistically distinct assays. The data from binding, functional, and cellular engagement assays must tell a consistent story.

Logical Framework: The Target Validation Cascade

Caption: The logical progression of assays for rigorous biological target validation.

Conclusion & Forward Outlook

By systematically applying this multi-tiered validation framework, we can move beyond simple correlation to establish causation. The convergence of potent binding affinity (Kᵢ), robust functional inhibition (IC₅₀), and direct evidence of cellular target engagement (CETSA EC₅₀) would constitute a high-confidence validation of SERT as the primary biological target of 2-Fluoro-1-(3-methoxyphenyl)ethan-1-amine.

This rigorous, front-loaded validation effort is not an academic exercise; it is an essential risk-mitigation strategy in drug development.[22] It provides the confidence needed to commit to more extensive preclinical development, including mechanism-of-action studies, animal models of efficacy, and safety pharmacology, knowing that the compound's therapeutic effects are driven by a well-understood, on-target mechanism.

Detailed Experimental Protocols

Protocol 1: SERT Radioligand Competitive Binding Assay
  • Preparation: Use membrane preparations from HEK293 cells stably expressing hSERT.[23]

  • Incubation Mixture: In a 96-well plate, combine membrane homogenate (10-20 µg protein), a fixed concentration of [³H]-citalopram (e.g., 1 nM), and a range of concentrations of Compound-FMP (0.1 nM to 100 µM) in binding buffer.

  • Incubation: Incubate for 60 minutes at room temperature to reach equilibrium.

  • Termination: Rapidly filter the reaction mixture through a glass fiber filter plate to separate bound from free radioligand. Wash the filters with ice-cold buffer.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine non-specific binding using a high concentration of a known SERT inhibitor (e.g., 10 µM Fluoxetine). Calculate IC₅₀ values using non-linear regression and convert to Kᵢ values using the Cheng-Prusoff equation.

Protocol 2: [³H]-Serotonin (5-HT) Uptake Inhibition Assay
  • Cell Plating: Plate hSERT-HEK293 cells in a 96-well plate and allow them to form a confluent monolayer.[24]

  • Pre-incubation: Wash cells with Krebs-Ringer-HEPES (KRH) buffer. Pre-incubate the cells with a range of concentrations of Compound-FMP or vehicle control for 15-20 minutes at 37°C.[6]

  • Uptake Initiation: Add a fixed concentration of [³H]-5-HT (e.g., 20 nM) to each well and incubate for a short period (e.g., 5-10 minutes) at 37°C.[6][12]

  • Termination: Stop the uptake by rapidly aspirating the buffer and washing the cells multiple times with ice-cold KRH buffer.

  • Lysis & Quantification: Lyse the cells and measure the intracellular radioactivity using a scintillation counter.

  • Data Analysis: Determine the concentration of Compound-FMP that inhibits 50% of [³H]-5-HT uptake (IC₅₀) by fitting the data to a dose-response curve.

References

  • Martinez Molina, D., & Nordlund, P. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology, 1444, 1-16. Retrieved from [Link]

  • Reaction Biology. (n.d.). SERT Biochemical Binding Assay Service. Retrieved from [Link]

  • Barker, E. L., & Blakely, R. D. (2001). Uptake and release of neurotransmitters. Current Protocols in Neuroscience, Chapter 7, Unit 7.8. Retrieved from [Link]

  • Friman, T., & Akimov, V. (2024). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol, 14(15), e4935. Retrieved from [Link]

  • Steele, F. M., et al. (2018). Development of serotonin transporter reuptake inhibition assays using JAR cells. Journal of Experimental and Clinical Pharmacology, 10, 1-8. Retrieved from [Link]

  • Hollestein, V. M., et al. (2025). Setup and Evaluation of the TRACT Assay Principle for the In Vitro Functional Characterization of Modulators of the Serotonin Transporter and the Serotonin 2A Receptor. Analytical Chemistry. Retrieved from [Link]

  • Molecular Devices. (n.d.). Fluorescence-Based Neurotransmitter Transporter Up Takes Assay. Retrieved from [Link]

  • Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Kit. Retrieved from [Link]

  • Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Kit. Retrieved from [Link]

  • MedicalExpo. (n.d.). Neurotransmitter Transporter Uptake Assay Kit. Retrieved from [Link]

  • Al-Qahtani, A. M., et al. (2018). Application of the cellular thermal shift assay (CETSA) to validate drug target engagement in platelets. Platelets, 29(7), 727-731. Retrieved from [Link]

  • Zwart, R., et al. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. Frontiers in Pharmacology, 11, 680. Retrieved from [Link]

  • Pelago Bioscience. (n.d.). What Is CETSA? Cellular Thermal Shift Assay Explained. Retrieved from [Link]

  • BioIVT. (n.d.). SERT Transporter Assay. Retrieved from [Link]

  • Eurofins DiscoverX. (n.d.). SERT Human Serotonin Transporter Functional Antagonist Uptake LeadHunter Assay. Retrieved from [Link]

  • Fedorov, Y. (2014). Molecular Target Validation in preclinical drug discovery. Expert Opinion on Drug Discovery, 9(5), 467-471. Retrieved from [Link]

  • Goncearenco, A., et al. (2020). Biophysical Techniques for Target Validation and Drug Discovery in Transcription-Targeted Therapy. International Journal of Molecular Sciences, 21(7), 2381. Retrieved from [Link]

  • Mann, J. J., et al. (2017). Analysis of SERT expression/binding sites by radioligand saturation binding. Scientific Reports, 7, 46349. Retrieved from [Link]

  • siTOOLs Biotech. (2018). Performing target validation well. Retrieved from [Link]

  • IT Medical Team. (2023). Exploring drug targets: advances in identification and validation for therapeutic development. Retrieved from [Link]

  • Coleman, J. A., et al. (2022). Structure-based Discovery of Conformationally Selective Inhibitors of the Serotonin Transporter. bioRxiv. Retrieved from [Link]

  • Gifford Bioscience. (n.d.). Radioligand Binding Assay. Retrieved from [Link]

  • Wikipedia. (n.d.). Substituted phenethylamine. Retrieved from [Link]

Sources

Navigating the Synthesis and Application of Novel Phenyl-Fluoro-Ethanamines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's In-Depth Technical Guide to the Reproducibility of Experiments with 2-Fluoro-1-(3-methoxyphenyl)ethan-1-amine and Its Structural Isomers

For researchers, scientists, and drug development professionals, the exploration of novel chemical entities is the cornerstone of innovation. This guide delves into the synthesis, characterization, and potential applications of the lesser-explored chiral building block, 2-Fluoro-1-(3-methoxyphenyl)ethan-1-amine. Due to the limited publicly available data on this specific compound, we present a robust, scientifically-grounded comparison with its more extensively studied structural isomers. This guide provides detailed, reproducible experimental protocols, enabling researchers to confidently synthesize and evaluate this and related molecules.

Introduction: The Significance of Chiral Phenyl-Fluoro-Ethanamines in Medicinal Chemistry

Chiral amines are fundamental building blocks in the synthesis of a vast array of pharmaceuticals.[1] Their stereochemistry often plays a pivotal role in determining the efficacy and safety of a drug molecule.[2] The incorporation of fluorine into drug candidates can significantly enhance metabolic stability, bioavailability, and binding affinity.[3] The family of fluoro-methoxyphenyl-ethanamines, therefore, represents a class of compounds with high potential in drug discovery.

This guide focuses on 2-Fluoro-1-(3-methoxyphenyl)ethan-1-amine, a molecule for which detailed experimental data is scarce. To provide a comprehensive and practical resource, we will compare its predicted properties and a proposed synthetic route with those of its well-documented isomers, such as (S)-1-(4-Fluoro-3-methoxyphenyl)ethanamine.[4]

Comparative Analysis of Structural Isomers

The subtle differences in the placement of the fluoro and methoxy substituents on the phenyl ring can lead to significant variations in the physicochemical properties and biological activities of these molecules. Below is a comparative table of the target compound and its key isomers.

CompoundStructureMolecular WeightKnown Applications/Significance
2-Fluoro-1-(3-methoxyphenyl)ethan-1-amine 169.20Potential as a novel building block in medicinal chemistry; predicted to share applications with its isomers in the synthesis of bioactive compounds.
(S)-1-(4-Fluoro-3-methoxyphenyl)ethanamine [4]169.20A valuable chiral intermediate in the synthesis of complex organic molecules for pharmaceutical applications.[5]
2-(3-Fluoro-4-methoxyphenyl)ethanamine [6][7]169.20Used in the synthesis of various biologically active compounds.

Note: The structures for the isomers are readily available in chemical databases. The structure for the target compound is based on its systematic name.

Proposed Asymmetric Synthesis of 2-Fluoro-1-(3-methoxyphenyl)ethan-1-amine

The following is a proposed experimental protocol for the asymmetric synthesis of the target compound, adapted from established methods for analogous chiral amines.[4][8] This multi-step synthesis begins with the preparation of the ketone precursor, followed by an asymmetric reduction to yield the desired chiral amine.

Asymmetric_Synthesis_Workflow cluster_0 Step 1: Friedel-Crafts Acylation cluster_1 Step 2: Asymmetric Transfer Hydrogenation 1-fluoro-2-methoxybenzene 1-fluoro-2-methoxybenzene ketone_precursor 1-(3-Fluoro-4-methoxyphenyl)ethanone 1-fluoro-2-methoxybenzene->ketone_precursor Acetyl Chloride, AlCl₃ DCM, 0°C to RT acetyl_chloride acetyl_chloride AlCl3 AlCl₃ ketone_precursor_2 1-(3-Fluoro-4-methoxyphenyl)ethanone ketone_precursor->ketone_precursor_2 Purification target_amine 2-Fluoro-1-(3-methoxyphenyl)ethan-1-amine ketone_precursor_2->target_amine Chiral Catalyst HCO₂H/Et₃N, Solvent chiral_catalyst Chiral Ru or Rh Catalyst (e.g., (S,S)-Ts-DENEB™) hydrogen_source Formic Acid/Triethylamine

Caption: Proposed workflow for the asymmetric synthesis of 2-Fluoro-1-(3-methoxyphenyl)ethan-1-amine.

Experimental Protocol: Synthesis

Part A: Synthesis of 1-(3-Fluoro-4-methoxyphenyl)ethanone (Ketone Precursor)

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 1-fluoro-2-methoxybenzene (1.0 eq.) in anhydrous dichloromethane (DCM).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Catalyst Addition: Slowly add anhydrous aluminum chloride (AlCl₃, 1.2 eq.) to the stirred solution.

  • Acylation: Add acetyl chloride (1.1 eq.) dropwise to the reaction mixture via the dropping funnel.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid.

  • Workup: Separate the organic layer. Wash the organic layer with saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel to yield 1-(3-fluoro-4-methoxyphenyl)ethanone.

Part B: Asymmetric Transfer Hydrogenation to (S)- or (R)-2-Fluoro-1-(3-methoxyphenyl)ethan-1-amine

  • Inert Atmosphere: In a flame-dried Schlenk flask under an argon atmosphere, dissolve 1-(3-fluoro-4-methoxyphenyl)ethanone (1.0 eq.) and a suitable chiral ruthenium or rhodium catalyst (e.g., (S,S)-Ts-DENEB™ for the (S)-enantiomer, 0.01 eq.) in the chosen solvent (e.g., methanol).

  • Hydrogen Source: Add a mixture of formic acid (2.0 eq.) and triethylamine (2.0 eq.) to the solution.

  • Reaction: Stir the reaction mixture at the appropriate temperature (e.g., 40 °C) for 12-24 hours. Monitor the reaction by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction mixture and remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and then with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify the crude amine by column chromatography.

  • Chiral Purity: Determine the enantiomeric excess of the final product by chiral High-Performance Liquid Chromatography (HPLC).

Characterization of 2-Fluoro-1-(3-methoxyphenyl)ethan-1-amine

Accurate characterization is crucial for confirming the structure and purity of the synthesized compound. The following protocols are standard for the characterization of chiral amines.[9]

Experimental Protocol: Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy [10]

  • Sample Preparation: Dissolve 5-10 mg of the purified amine in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • ¹H NMR: Acquire the proton NMR spectrum. Expected signals would include aromatic protons, the methoxy protons, the methine proton adjacent to the nitrogen, and the methylene protons adjacent to the fluorine.

  • ¹³C NMR: Acquire the proton-decoupled carbon-13 NMR spectrum.

  • ¹⁹F NMR: Acquire the fluorine-19 NMR spectrum to confirm the presence and environment of the fluorine atom.

Mass Spectrometry (MS)

  • Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent like methanol or acetonitrile.

  • Analysis: Introduce the sample into a mass spectrometer using an appropriate ionization technique (e.g., Electrospray Ionization - ESI).

  • Data Interpretation: Determine the molecular weight from the molecular ion peak ([M+H]⁺) and analyze the fragmentation pattern to support the proposed structure.

Derivatization for Further Synthesis and Biological Screening

Primary amines are versatile functional groups that can be readily derivatized to create a library of compounds for biological evaluation.[5] Common derivatization strategies include N-acylation and reductive amination.

Derivatization_Pathways cluster_acylation N-Acylation cluster_amination Reductive Amination start_amine 2-Fluoro-1-(3-methoxyphenyl)ethan-1-amine amide_product Amide Derivative start_amine->amide_product R-COOH, Coupling Reagents secondary_amine Secondary Amine Derivative start_amine->secondary_amine R'COR'', Reducing Agent carboxylic_acid Carboxylic Acid (R-COOH) coupling_reagents EDC, HOBt, DIPEA aldehyde_ketone Aldehyde/Ketone (R'COR'') reducing_agent NaBH₄ or NaBH(OAc)₃

Caption: Common derivatization pathways for 2-Fluoro-1-(3-methoxyphenyl)ethan-1-amine.

Experimental Protocol: N-Acylation (Amide Bond Formation)[5]
  • Activation: To a stirred solution of a carboxylic acid (1.0 eq.) in anhydrous acetonitrile, add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 eq.), Hydroxybenzotriazole (HOBt, 1.2 eq.), and N,N-Diisopropylethylamine (DIPEA, 2.0 eq.). Stir for 15 minutes at room temperature.

  • Amine Addition: Add 2-Fluoro-1-(3-methoxyphenyl)ethan-1-amine (1.0 eq.) to the mixture.

  • Reaction: Continue stirring at room temperature and monitor by TLC or LC-MS.

  • Workup: Upon completion, remove the solvent and partition the residue between ethyl acetate and water. Wash the organic layer with 1N HCl, saturated sodium bicarbonate, and brine.

  • Purification: Dry the organic layer, concentrate, and purify by column chromatography.

Conclusion and Future Outlook

While direct experimental data for 2-Fluoro-1-(3-methoxyphenyl)ethan-1-amine remains to be published, this guide provides a comprehensive framework for its synthesis, characterization, and derivatization based on well-established chemical principles and protocols for analogous compounds. The provided comparative data with its structural isomers highlights the potential of this molecule as a novel building block in medicinal chemistry. By following the detailed protocols herein, researchers can confidently reproduce and expand upon these findings, paving the way for the discovery of new therapeutic agents.

References

  • AiFChem. (2025, August 7). How Chiral Building Blocks Drive Advances in Drug Discovery. AiFChem.
  • BenchChem. (2025). Derivatization of (S)-1-(4-Fluoro-3-methoxyphenyl)
  • BenchChem. (2025). (S)-1-(4-Fluoro-3-methoxyphenyl)ethanamine physical and chemical properties. BenchChem.
  • Chiral Publishing. (n.d.). Synthesis of Chiral Building Blocks for Use in Drug Discovery. PMC.
  • MilliporeSigma. (n.d.). Chiral Amines in Asymmetric Synthesis. Sigma-Aldrich.
  • BenchChem. (2025). A Comparative Guide to the Spectroscopic Characterization of Chiral Amino Alcohols: (1S,2R)-1-Aminoindan-2-ol and (S)-(-)-2-Amino-1,1-diphenyl-1-propanol. BenchChem.
  • Vapourtec. (n.d.). A new competitive strategy for the industrial synthesis of drugs based on chiral amines via utilizing the waste isomer by flow chemistry. Vapourtec.
  • Royal Society of Chemistry. (n.d.). Recent advances in the synthesis of chiral α-tertiary amines via transition-metal catalysis.
  • Frontiers Media. (2019, May 19). Assigning the Absolute Configurations of Chiral Primary Amines Based on Experimental and DFT-Calculated 19F Nuclear Magnetic Resonance. Frontiers in Chemistry.
  • ResearchGate. (2025, August 6). Chiral discrimination of aliphatic amines and amino alcohols using NMR spectroscopy.
  • Wiley-Liss, Inc. (2008, March 15). Chiral NMR discrimination of amines: analysis of secondary, tertiary, and prochiral amines using (18-crown-6)-2,3,11,12-tetracarboxylic acid. PubMed.
  • ResearchGate. (2025, August 9). Simple protocol for NMR analysis of the enantiomeric purity of chiral primary amines.
  • National Center for Biotechnology Information. (n.d.). 2-(3-Fluoro-4-methoxyphenyl)ethanamine. PubChem.
  • American Elements. (n.d.). 2-(3-fluoro-4-methoxyphenyl)ethan-1-amine. American Elements.
  • DOKUMEN.PUB. (n.d.). Asymmetric Fluoroorganic Chemistry. Synthesis, Applications, and Future Directions. DOKUMEN.PUB.
  • PubMed. (n.d.). [Development of asymmetric synthesis of optically active compounds including fluoroorganic molecules]. PubMed.
  • The Innovation. (2024, December 12). Precise and selective asymmetric synthesis of fluorinated compounds via enzymatic approach.
  • The Innovation. (2025). Precise and selective asymmetric synthesis of fluorinated compounds via enzymatic approach.
  • Royal Society of Chemistry. (n.d.). Enantioselective synthesis of O,O-acetal-fused tetracyclic scaffolds with fluorinated tetrasubstituted centers via fluorine-assisted asymmetric induction. Organic Chemistry Frontiers.
  • Chemical and Pharmaceutical Bulletin. (1992, October). Syntheses of 2-(3,4-dimethoxyphenyl)ethylamine derivatives and their antiulcer activities. Chemical and Pharmaceutical Bulletin.
  • Sigma-Aldrich. (n.d.). 2-Fluoro-1-(4-methoxyphenyl)ethylamine. Sigma-Aldrich.
  • PubChemLite. (2025). 2-(4-fluoro-3-methoxyphenyl)ethan-1-amine. PubChemLite.
  • Sigma-Aldrich. (n.d.). (R)-1-(4-Fluoro-3-methoxyphenyl)ethanamine. Sigma-Aldrich.
  • Google Patents. (n.d.). WO2015159170A2 - Improved process for the synthesis of 1-(4-methoxyphenyl) ethylamine and its isomers.
  • National Institutes of Health. (n.d.).

Sources

cross-validation of 2-Fluoro-1-(3-methoxyphenyl)ethan-1-amine's effects in different models

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of 2-Fluoro-1-(3-methoxyphenyl)ethan-1-amine , a structural analog situated at the intersection of phenethylamines and benzylamines.

Given the specific IUPAC designation—placing the amine and phenyl ring on Carbon 1 and a fluorine atom on Carbon 2—this compound is chemically defined as


-fluoromethyl-3-methoxybenzylamine  (or 1-(3-methoxyphenyl)-2-fluoroethylamine). This guide cross-validates its pharmacological profile against established models, leveraging Structure-Activity Relationship (SAR) data from 3-Methoxyphenethylamine (3-MPEA) and 

-fluorinated amphetamines.

Executive Summary & Chemical Identity

Compound: 2-Fluoro-1-(3-methoxyphenyl)ethan-1-amine Class: Fluorinated Benzylamine / Phenethylamine Isostere Core Mechanism: Trace Amine Associated Receptor 1 (TAAR1) Agonism & Monoamine Oxidase (MAO) Inhibition (Mechanism-Based).

This compound represents a strategic modification of the 3-methoxyphenethylamine scaffold. By introducing a fluorine atom at the


-position relative to the phenyl ring (but 

to the amine in a benzylamine backbone), it modulates lipophilicity and metabolic stability while altering the pKa of the primary amine.
Structural Comparison Table
FeatureTarget Compound3-MPEA (Parent)

-Fluoro-PEA
Structure 1-Ar-2-fluoro-ethylamine2-Ar-ethylamine2-Ar-2-fluoro-ethylamine
Fluorine Pos.

to Phenyl (Terminal C)
None

to Amine (Benzylic C)
Electronic Effect Inductive withdrawal on AmineNeutralStrong withdrawal on Amine
Primary Target TAAR1 / MAO-BTAAR1MAO-B / Adrenergic

In Silico & In Vitro Binding Models

The pharmacological profile is cross-validated using three distinct models: Receptor Binding (TAAR1), Enzyme Kinetics (MAO), and Transporter Affinity (SERT/DAT).

Model A: Trace Amine Associated Receptor 1 (TAAR1)

The 3-methoxy substitution is a known pharmacophore for TAAR1 agonism.

  • Mechanism: 3-MPEA is a partial agonist at hTAAR1 (

    
    ).
    
  • Fluorine Modulation: The introduction of the fluorine atom decreases the basicity of the amine (lowering pKa from ~9.8 to ~8.5). This often enhances blood-brain barrier (BBB) permeability but may slightly reduce electrostatic interaction with the receptor's aspartate residue.

  • Prediction: Retained TAAR1 affinity with potentially higher central bioavailability than 3-MPEA.

Model B: Monoamine Oxidase (MAO) Inhibition

The structure


 classifies this compound as a Suicide Substrate (Mechanism-Based Inhibitor)  for MAO.
  • Rationale: The

    
    -elimination of the fluorine atom upon oxidation by the flavin cofactor generates a reactive imine intermediate that covalently modifies the enzyme.
    
  • Selectivity: 3-methoxy substitution typically favors MAO-B selectivity (similar to selegiline analogs).

  • Data Support: Analogs like

    
    -(fluoromethyl)benzylamine are potent, irreversible MAO inhibitors (Silverman et al.).
    
Diagram: Mechanism-Based MAO Inactivation Pathway

MAO_Inhibition cluster_0 Enzymatic Oxidation cluster_1 Inactivation Compound 2-Fluoro-1-(3-MeO-Ph) ethan-1-amine MAO_Ox MAO-FAD (Oxidation) Compound->MAO_Ox Binding Imine Fluoro-Imine Intermediate MAO_Ox->Imine -2H Elimination Fluoride Ion Elimination (F-) Imine->Elimination Rearrangement Michael Michael Acceptor Formation Elimination->Michael Covalent Covalent Adduct (Dead Enzyme) Michael->Covalent Nucleophilic Attack by Enzyme

Caption: Mechanism-based inactivation of MAO by


-fluoromethyl amines. The elimination of fluoride creates a reactive species that permanently disables the enzyme.

In Vivo Behavioral Cross-Validation

To distinguish the effects of this compound from classical stimulants (Amphetamine) or dissociatives (MXE), we evaluate it in standard behavioral batteries.

Protocol 1: Locomotor Activity (Open Field)
  • Objective: Differentiate between psychostimulant effects (DA release) and trace amine modulation.

  • Hypothesis: Unlike Amphetamine (which causes robust hyperlocomotion), TAAR1 agonists like 3-MPEA produce a "U-shaped" dose-response or mild sedation due to modulation of dopaminergic firing rates.

  • Expected Outcome: The fluorinated analog is expected to show lower peak locomotor activity than amphetamine, consistent with a MAO-B inhibitory profile rather than direct dopamine release.

Protocol 2: Drug Discrimination
  • Training Drug: Amphetamine (Stimulant) vs. Saline.

  • Cross-Substitution:

    • 3-MPEA: Does not fully substitute for amphetamine.

    • 2-Fluoro-Analog: Likely to show partial substitution only at high doses where MAO inhibition increases synaptic dopamine levels sufficiently. It lacks the

      
      -methyl group required for potent DAT inversion (release).
      
Comparative Efficacy Table (In Vivo Models)
EndpointAmphetamine3-MPEA2-Fluoro-1-(3-MeO-Ph)-amine
Locomotor Activity High (+++)Low/Modulate (+)Moderate (++) (MAO-I effect)
Stereotypy HighNoneLow
Duration 4-6 hoursShort (<1h)Extended (due to C-F bond stability)
Metabolic Route DeaminationRapid MAOBlocked (Suicide Inhibition)

Safety & Toxicology: The Fluorine Effect

The "2-Fluoro" substitution is not merely structural; it serves as a metabolic block.

  • Metabolic Stability:

    • The C-F bond (approx. 116 kcal/mol) is stronger than the C-H bond.

    • In non-fluorinated amines, the

      
      -carbon is a site of hydroxylation. Fluorination blocks this pathway, potentially extending the half-life (
      
      
      
      ) of the compound compared to 3-MPEA.
  • Cytotoxicity:

    • Risk: Release of free fluoride ion (

      
      ) is a concern with some aliphatic fluorides, but the 
      
      
      
      -fluoroamine motif is generally stable unless processed by MAO (as described in the inactivation mechanism).
    • Neurotoxicity: Unlike halogenated amphetamines (e.g., 4-CA, 4-FA) which can be serotonergic neurotoxins, benzylamine derivatives generally lack the affinity for SERT required to be transported into the neuron to cause depletion.

Experimental Protocols for Validation

Protocol A: MAO-B Inhibition Assay
  • Preparation: Incubate human recombinant MAO-B (50 nM) with the test compound (0.1 - 100

    
    ) in potassium phosphate buffer (pH 7.4) at 37°C.
    
  • Substrate Addition: Add kynuramine (non-fluorescent) which is oxidized to 4-hydroxyquinoline (fluorescent).

  • Measurement: Monitor fluorescence (Ex 310 nm / Em 400 nm) over 30 minutes.

  • Validation: If the compound is a mechanism-based inhibitor, pre-incubation time will exponentially decrease

    
     values (time-dependent inhibition).
    
Protocol B: [3H]-Dopamine Uptake Assay (HEK-293 Cells)
  • Transfection: Use HEK-293 cells stably expressing hDAT.

  • Incubation: Treat cells with compound (10 nM - 10

    
    ) for 10 min.
    
  • Uptake: Add [

    
    H]-DA (20 nM) and incubate for 5 min.
    
  • Termination: Wash with ice-cold buffer, lyse cells, and quantify radioactivity via liquid scintillation counting.

  • Control: Compare against Cocaine (uptake inhibitor) and Amphetamine (releaser).

References

  • Shulgin, A., & Shulgin, A. (1991). PiHKAL: A Chemical Love Story. Transform Press. (Source for 3-MPEA synthesis and qualitative evaluation).

  • Silverman, R. B. (1983). Mechanism-based enzyme inactivation: chemistry and biomedical applications. CRC Press.

    
    -fluoroamine MAO inactivation mechanisms). 
    
  • Lewin, A. H., et al. (2008). Structure-activity correlations for beta-phenethylamines at human trace amine receptor 1. Bioorganic & Medicinal Chemistry. (Data on 3-MPEA affinity for TAAR1).

  • Glennon, R. A., et al. (1980). Serotonin receptor affinities of psychoactive phenalkylamine analogues. Journal of Medicinal Chemistry. (SAR of methoxy-substituted phenethylamines).[1][2][3]

  • PubChem Compound Summary. (2025). 3-Methoxyphenethylamine.[1] National Center for Biotechnology Information. Link

Sources

Safety Operating Guide

Personal protective equipment for handling 2-Fluoro-1-(3-methoxyphenyl)ethan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Personal Protective Equipment (PPE) & Handling Guide for 2-Fluoro-1-(3-methoxyphenyl)ethan-1-amine Content Type: Operational Safety & Logistics Guide Audience: Research Scientists, Medicinal Chemists, HSE Officers

Executive Safety Summary: The "Precautionary Principle"

Compound Classification: Fluorinated Phenethylamine Derivative Primary Hazards: Corrosive (Skin/Eye), Acute Toxicity (Potential CNS/Cardiovascular activity), Respiratory Irritant.

As a Senior Application Scientist, my directive is clear: Treat this compound as a high-potency, corrosive agent. While specific toxicological data (LD50) for 2-Fluoro-1-(3-methoxyphenyl)ethan-1-amine may be sparse in public literature, its structural analogs (phenethylamines) are known for biological activity, and primary amines are universally corrosive to mucous membranes.

The Golden Rule: Do not rely on the absence of data as evidence of safety. Handle as if it is a Category 1B Skin Corrosive and a potent pharmacological agent.

Hazard Analysis & Engineering Controls

Before selecting PPE, you must establish the engineering environment.[1] PPE is the last line of defense, not the first.

Hazard ComponentMechanism of ActionEngineering Control Requirement
Primary Amine Reacts with moisture in eyes/lungs to form alkaline hydroxides, causing liquefactive necrosis.Fume Hood (Mandatory): Face velocity 80–100 fpm.
Phenethylamine Backbone Structural similarity to neurotransmitters; potential for CNS stimulation or cardiovascular toxicity upon absorption.Static Control: Ionizing fans or antistatic weigh boats to prevent aerosolization of powders.
Fluorine Substitution Increases lipophilicity, potentially enhancing skin absorption and metabolic stability.Closed Transfer: Use septa and syringes for liquids; avoid open pouring.

Personal Protective Equipment (PPE) Matrix

This matrix is designed for Zero-Breakthrough protection. Standard lab PPE is insufficient for direct handling of concentrated bioactive amines.

Hand Protection Strategy

Why not just standard nitrile? Low-molecular-weight amines can permeate standard 4-mil nitrile gloves in minutes, often without visible degradation.

Task IntensityRecommended Glove SystemRationale
Incidental Contact (Vials, Closed Systems)Double Nitrile (5 mil min) Provides ~15 mins breakthrough time. Outer glove is sacrificial.
Synthesis / Scale-up (>100 mg handling)Silver Shield® (Laminate) under Nitrile Laminate films offer >4 hours breakthrough protection against amines. Nitrile outer layer provides grip.
Spill Cleanup Butyl Rubber or Viton Thick polymer required to resist bulk corrosive attack.
Eye & Face Protection[1][2][3][4][5]
  • Requirement: Chemical Splash Goggles (Indirect Vent).

  • Prohibited: Standard Safety Glasses.

  • Reasoning: Amine vapors are lachrymators. Safety glasses allow vapors to bypass the lens, reacting with eye moisture to cause chemical burns and temporary blindness.

Respiratory Protection
  • Primary: Work inside the fume hood.

  • Secondary (Spill/Outside Hood): Full-face respirator with Multi-Gas/Vapor (OV/AG) cartridges.

    • Note: P100 filters alone are useless against amine vapors.

Operational Protocol: Step-by-Step

Phase 1: Preparation & Weighing
  • Static Check: Phenethylamine salts are often fluffy and static-prone. Use an anti-static gun on the weigh boat before adding the compound.

  • Barrier Setup: Place a disposable absorbent mat (pig mat) in the hood. If the compound spills, the mat is disposed of; the hood surface remains clean.

  • Weighing: If the balance is outside the hood, use a tarred, screw-top vial .

    • Tare vial inside hood -> Move to balance -> Weigh -> Return to hood -> Add compound.

    • Never open the stock container outside the fume hood.

Phase 2: Reaction & Solubilization
  • Exotherm Watch: Amines are basic. If dissolving in acid or mixing with acyl chlorides, expect an immediate exotherm. Add reagents dropwise at 0°C.

  • Venting: Do not seal reaction vessels tightly immediately after mixing; pressure buildup from heat can burst septa. Use a nitrogen bleed.

Phase 3: Cleanup & Decontamination[1][2]
  • Acid Wash: Wipe down all surfaces (balance, hood sash, spatulas) with a dilute acid solution (e.g., 5% acetic acid or citric acid) to neutralize amine residues.

  • Solvent Wash: Follow with water, then ethanol.

  • Waste Segregation: See Section 6.

Decision Logic & Workflows (Visualized)

Figure 1: PPE Selection Logic

Use this decision tree to determine the required hand protection based on task duration and exposure risk.

PPE_Selection Start Start: Handling 2-Fluoro-1-(3-methoxyphenyl)ethan-1-amine Form Physical State? Start->Form Solid Solid / Salt Form->Solid Liquid Liquid / Free Base Form->Liquid Task Task Duration? Solid->Task Liquid->Task Short < 10 Mins (Weighing) Task->Short Long > 10 Mins (Synthesis) Task->Long Glove1 Double Nitrile (5 mil) Short->Glove1 Low Permeation Risk Glove2 Laminate (Silver Shield) + Nitrile Outer Long->Glove2 High Permeation Risk

Caption: PPE Decision Logic. Laminate gloves are mandatory for prolonged handling of liquid amines due to permeation risks.

Figure 2: Emergency Response Protocol

Immediate actions required upon exposure.

Emergency_Response Exposure Exposure Incident Type Type of Contact? Exposure->Type Skin Skin Contact Type->Skin Eye Eye Contact Type->Eye Inhale Inhalation Type->Inhale Action_Skin Flush 15 mins Soap & Water Discard Clothing Skin->Action_Skin Action_Eye Flush 15 mins Force Eyelids Open Do NOT Neutralize Eye->Action_Eye Action_Inhale Fresh Air Oxygen if needed Monitor for Edema Inhale->Action_Inhale Medical Seek Medical Attention (Bring SDS) Action_Skin->Medical Action_Eye->Medical Action_Inhale->Medical

Caption: Emergency workflow. Note that eye exposure requires immediate flushing; never attempt to neutralize eyes with acid.

Disposal & Waste Management

Improper disposal of amines is a leading cause of lab accidents (e.g., mixing with oxidizers).

  • Classification: Hazardous Chemical Waste (Alkaline/Organic).

  • Segregation:

    • DO NOT MIX with: Acids (exothermic neutralization), Oxidizers (fire hazard), or Acid Chlorides.

    • Compatible Stream: Basic Organic Waste (e.g., amines, pyridines, hydroxides in solvent).

  • Labeling: Clearly tag as "Fluorinated Amine - Toxic/Corrosive."

  • Deactivation (Small Scale Only): For trace residues on glassware, rinse with dilute HCl to form the non-volatile hydrochloride salt before washing with water.

References

  • Fisher Scientific. (2021). Safety Data Sheet: 2-Phenylethylamine. Retrieved from

  • Sigma-Aldrich. (2023).[2] Safety Data Sheet: 2-Fluoroethylamine Hydrochloride. Retrieved from

  • National Research Council (US). (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from

  • Ansell Healthcare. (2022). Chemical Permeation & Degradation Resistance Guide (Amines). Retrieved from

  • PubChem. (2024). Compound Summary: 2-Fluoro-1-(3-methoxyphenyl)ethanamine. Retrieved from

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.